1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-nitro-1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-4-8(2)10(9(3)5-7)20(18,19)14-6-12-11(13-14)15(16)17/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYDWLYPIXHPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352036 | |
| Record name | 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74257-00-4 | |
| Record name | 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Mesitylenesulfonyl)-3-nitro-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of this compound (MSNT), a widely used coupling and condensing reagent in organic synthesis, particularly in the construction of oligonucleotides.[1][2] The synthesis involves the reaction of 3-nitro-1,2,4-triazole with mesitylenesulfonyl chloride.[3][4]
Synthesis Overview and Mechanism
The synthesis of MSNT is achieved through the sulfonylation of 3-nitro-1,2,4-triazole with 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an anhydrous aprotic solvent such as dioxane.
Experimental Protocol
This protocol is based on established literature procedures.[1][3]
2.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 3-Nitro-1,2,4-triazole | 114.06 | 19.5 g | 0.171 | 1.0 |
| Mesitylenesulfonyl chloride | 218.70 | 37.4 g | 0.171 | 1.0 |
| Triethylamine | 101.19 | 17.3 g (23.8 mL) | 0.171 | 1.0 |
| Anhydrous Dioxane | - | 350 mL | - | - |
| Dichloromethane | - | 150 mL | - | - |
| Toluene | - | 20-30 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Water | - | 150 mL | - | - |
2.2. Equipment
-
1.0-liter round-bottomed flask (oven-dried)
-
Claisen adapter
-
200 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
2.3. Procedure
-
Reaction Setup: In an oven-dried 1.0-liter round-bottomed flask equipped with a magnetic stir bar and a Claisen adapter, add 3-nitro-1,2,4-triazole (19.5 g, 0.171 mol) and anhydrous dioxane (200 mL).
-
Addition of Base: Add triethylamine (17.3 g, 0.171 mol) to the mixture and cool the resulting solution to 0°C using an ice bath.
-
Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve mesitylenesulfonyl chloride (37.4 g, 0.171 mol) in anhydrous dioxane (150 mL). Transfer this solution to a 200 mL pressure-equalizing dropping funnel attached to the Claisen adapter of the reaction flask.
-
Reaction: Slowly add the mesitylenesulfonyl chloride solution dropwise to the stirred reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, allow the mixture to warm to room temperature and continue stirring for an additional hour.
-
Work-up:
-
A precipitate of triethylamine hydrochloride will form. Remove this by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a yellow solid.
-
Dissolve the solid in dichloromethane (150 mL) and wash the organic layer with water (150 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow solid.
-
-
Purification:
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 24-25 g (46%-48%) | [1][3] |
| Melting Point | 131°C - 133°C | [1][3] |
| TLC Rf | 0.23 (20% Hexane in Dichloromethane) | [1][3] |
| Molecular Formula | C11H12N4O4S | [1][4] |
| Molecular Weight | 296.30 g/mol | [1][4] |
Spectroscopic Data
The following data has been reported for the synthesized MSNT.[1][3]
| 1H NMR (300 MHz, CDCl3) | 13C NMR (75 MHz, CDCl3) | IR (solid) νmax |
| δ 8.84 (s, 1H) | δ 162.9 | 3126 cm-1 |
| δ 7.07 (s, 2H) | δ 147.5 | 2983 cm-1 |
| δ 2.69 (s, 6H) | δ 145.2 | 2947 cm-1 |
| δ 2.34 (s, 3H) | δ 142.5 | 1597 cm-1 |
| δ 133.0 | ||
| δ 127.9 | ||
| δ 23.2 | ||
| δ 21.3 |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of MSNT.
Reaction Scheme
Caption: Chemical reaction for the synthesis of MSNT.
References
An In-depth Technical Guide to 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known as MSNT, is a highly effective coupling and condensing reagent widely utilized in organic synthesis. Its primary application lies in the formation of phosphodiester bonds during oligonucleotide synthesis and in facilitating amide bond formation in peptide synthesis. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis and application of MSNT, tailored for researchers and professionals in drug development and related scientific fields.
Chemical Properties and Structure
MSNT is an off-white to pale yellow crystalline powder.[1] Its unique reactivity is attributed to the presence of the electron-withdrawing nitro group on the triazole ring and the sterically hindered mesitylenesulfonyl moiety. This combination renders the sulfonyl group highly susceptible to nucleophilic attack, making MSNT an excellent activating agent.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₄O₄S | [1][2][3][4] |
| Molecular Weight | 296.30 g/mol | [1][2][3][4] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 134-139 °C | [1] |
| Density | 1.51 g/cm³ | [1] |
| Boiling Point | ~533.4 °C | [1] |
| Solubility | Soluble in organic solvents such as THF, CH₃CN, DMF, pyridine, and MeOH. Slightly soluble in water. | [4] |
| Purity (typical) | ≥98.0% (by HPLC) | [1] |
Structural Confirmation: Spectroscopic Data
The structure of MSNT has been unequivocally confirmed through various spectroscopic techniques.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
¹H NMR (300 MHz, CDCl₃) δ: 8.84 (s, 1H), 7.07 (s, 2H), 2.69 (s, 6H), 2.34 (s, 3H).
-
¹³C NMR (75 MHz, CDCl₃) δ: 162.9, 147.5, 145.2, 142.5, 133.0, 127.9, 23.2, 21.3.
1.2.2. Infrared (IR) Spectroscopy [3]
-
IR (solid) νₘₐₓ: 3126, 2983, 2947, 1597 cm⁻¹.
Experimental Protocols
Synthesis of MSNT
The synthesis of MSNT is a two-step process starting from 3-amino-1,2,4-triazole. The first step involves the diazotization of the amino group to yield 3-nitro-1,2,4-triazole, which is then sulfonylated with mesitylenesulfonyl chloride.[2]
Step 1: Synthesis of 3-nitro-1,2,4-triazole [2]
-
In a well-ventilated fume hood, slowly add 3-amino-1,2,4-triazole (25 g) to a mechanically stirred solution in a 2 L round-bottomed flask.
-
Perform diazotization through the slow addition of the appropriate reagent, being mindful of potential foaming and precipitation.
-
Collect the resulting 3-nitro-1,2,4-triazole and purify it by recrystallization.
Step 2: Synthesis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) [3]
-
To an oven-dried 1.0-liter round-bottomed flask equipped with a magnetic stirring bar and a Claisen adapter, add 3-nitro-1,2,4-triazole (19.5 g, 0.171 mol), anhydrous dioxane (200 mL), and triethylamine (17.3 g, 0.171 mol, 1.0 eq.).
-
Cool the solution to 0°C.
-
Through a 200 mL pressure-equalizing dropping funnel, slowly add a solution of mesitylenesulfonyl chloride (37.4 g, 0.171 mol) in anhydrous dioxane (150 mL) to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture for 0.5 hours at 0°C, then warm to room temperature and stir for an additional 1 hour.
-
Remove the precipitated triethylamine hydrochloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a yellow solid.
-
Dissolve the solid in dichloromethane (150 mL) and wash the organic layer with water (150 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow solid.
-
Recrystallize the solid from boiling toluene (20-30 mL), wash with ice-cold toluene, and dry overnight under vacuum to afford MSNT as a pale yellow solid.
References
The Core Mechanism of MSNT as a Potent Coupling Agent in Biopolymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic chemistry, particularly in the assembly of vital biopolymers like oligonucleotides and peptides, the efficiency of coupling reactions is paramount. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) has emerged as a powerful coupling agent, facilitating the formation of phosphodiester and amide bonds with high efficiency. This technical guide provides an in-depth exploration of the mechanism of action of MSNT, supported by experimental protocols and comparative data to inform its application in research and drug development.
Mechanism of Action in Oligonucleotide Synthesis
MSNT is predominantly utilized as a condensing agent in the phosphotriester method of oligonucleotide synthesis. Its primary role is to activate a phosphodiester component, rendering it susceptible to nucleophilic attack by the free hydroxyl group of the growing oligonucleotide chain.
The activation process is thought to proceed through the formation of a highly reactive mixed anhydride intermediate. The sulfonyl group of MSNT is a potent electron-withdrawing group, making the sulfur atom highly electrophilic. The initial step involves the reaction of the phosphodiester with MSNT. The reaction can be significantly accelerated by the addition of a nucleophilic catalyst, such as N-methylimidazole. This catalyst attacks the sulfonylated phosphate intermediate to form a more reactive N-methylimidazolium phosphodiester species. This highly activated intermediate is then readily attacked by the 5'-hydroxyl group of the support-bound nucleoside, leading to the formation of the desired phosphotriester linkage. The nitrotriazole moiety of MSNT is an excellent leaving group, which thermodynamically favors the forward reaction.
Signaling Pathway Diagram
Mechanism of Action in Peptide Synthesis
While less common than in oligonucleotide synthesis, MSNT can also be employed as a coupling agent for the formation of amide bonds in peptide synthesis, particularly in challenging situations like the esterification of a carboxylic acid to a hydroxyl-functionalized solid support.[1] The fundamental principle mirrors its role in oligonucleotide synthesis: the activation of a carboxyl group.
MSNT reacts with the carboxylic acid of an N-protected amino acid to form a mixed sulfonic-carboxylic anhydride. This intermediate is a highly activated species, primed for nucleophilic attack by the amino group of another amino acid or an amino-functionalized resin. The presence of a base, such as 1-methylimidazole (MeIm), is often required to deprotonate the incoming amine and to catalyze the reaction.[1] This method is noted for its ability to achieve high yields while minimizing side reactions like dipeptide formation and racemization.[1]
Signaling Pathway Diagram
Quantitative Data Presentation
While specific comparative studies quantifying the performance of MSNT against modern coupling agents are limited in recent literature, historical data and qualitative assessments highlight its high efficiency, particularly in the context of the phosphotriester method of oligonucleotide synthesis. The H-phosphonate and subsequent phosphoramidite methods have largely superseded the phosphotriester approach in routine synthesis due to faster coupling times and higher overall yields. However, MSNT remains a valuable tool for specific applications and in certain challenging coupling scenarios.
For peptide synthesis, the "MSNT method" is recognized as a method of choice for difficult couplings, such as loading onto HMBA resins, where high yields are achievable.[2]
| Application | Coupling Type | Reported Efficiency/Yield | Notes |
| Oligonucleotide Synthesis | Phosphodiester bond formation | High | A preferred reagent in the phosphotriester method.[3] |
| Peptide Synthesis | Amide bond formation (esterification to resin) | High | Recommended for difficult couplings to avoid side reactions.[1][2] |
Experimental Protocols
Key Experiment: Solid-Phase Oligonucleotide Synthesis (Phosphotriester Method)
The following provides a generalized workflow for a single coupling cycle using MSNT in the phosphotriester method on a solid support.
References
The Advent of a Powerful Condensing Agent: A Technical History of MSNT in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and high-yielding synthetic methodologies is perpetual. In the landscape of organic chemistry, the development of potent coupling reagents has been a significant driver of progress, enabling the construction of complex molecules with precision. Among these, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) has carved out a crucial niche, particularly in the synthesis of oligonucleotides. This in-depth guide explores the discovery, history, and core applications of MSNT, providing detailed experimental protocols and a mechanistic overview for its use in modern organic synthesis.
Discovery and Early History: A Tool Forged for Oligonucleotide Synthesis
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known as MSNT, emerged from the laboratory of Professor Colin B. Reese, a pivotal figure in the field of nucleotide and oligonucleotide synthesis. While the exact year of its first synthesis is not definitively cited in the readily available literature, a significant publication by Reese and A. Ubasawa in 1980 detailed the nature of side-reactions involving MSNT in oligonucleotide synthesis, indicating that the reagent was already in use by this time.[1] MSNT was developed as a highly effective condensing agent for the phosphotriester approach to oligonucleotide synthesis, a dominant method in the 1970s and early 1980s for assembling DNA and RNA fragments.
The phosphotriester method aimed to overcome the challenges of the earlier phosphodiester approach by protecting the phosphate oxygen atoms, thereby preventing unwanted side reactions and improving solubility in organic solvents. The success of this method hinged on the availability of powerful and selective activating agents to facilitate the formation of the crucial phosphodiester bond between nucleotide units. MSNT, with its bulky mesitylene group providing steric hindrance to prevent unwanted reactions and the electron-withdrawing nitro-triazole moiety enhancing its leaving group ability, proved to be an exceptional candidate.
Physicochemical Properties and Synthesis
MSNT is a pale yellow, crystalline solid that is soluble in many common organic solvents such as pyridine, dichloromethane, and acetonitrile. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₄S |
| Molecular Weight | 296.30 g/mol |
| CAS Number | 74257-00-4 |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 134-139 °C |
Core Application: Oligonucleotide Synthesis via the Phosphotriester Approach
The primary and most significant application of MSNT has been as a coupling reagent in the synthesis of oligonucleotides. In this context, MSNT is used to activate a phosphodiester component for subsequent reaction with the hydroxyl group of another nucleoside.
A 2017 review on oligonucleotide synthesis on a soluble polyethylene glycol (PEG) support provides a pertinent example of MSNT's application. In the synthesis of an octanucleotide, d(5´-TAGCGCTA-3´), MSNT was used in conjunction with N-methylimidazole (NMI) as an activating system. The stepwise coupling yield for this process ranged from 90% to 95%.[2] However, it was noted that the use of MSNT could lead to a side reaction involving the modification of protected guanosine residues, a challenge that synthetic chemists needed to navigate.[2]
Quantitative Data from Oligonucleotide Synthesis
The following table summarizes representative yield data from an oligonucleotide synthesis using the MSNT/NMI activation system on a soluble PEG support, as described in the literature.[2]
| Oligonucleotide Sequence | Support | Activation System | Stepwise Coupling Yield (%) | Overall Yield of Crude Octamer (%) |
| d(5´-TAGCGCTA-3´) | Polyethylene Glycol (PEG) | MSNT / N-methylimidazole | 90-95 | 79 |
Experimental Protocols
Synthesis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
This protocol is adapted from a 2014 publication in Organic Preparations and Procedures International and represents an improved method for the synthesis of MSNT.
Materials:
-
3-Nitro-1,2,4-triazole
-
Mesitylene-2-sulfonyl chloride
-
Triethylamine
-
Dioxane (anhydrous)
-
Dichloromethane
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-nitro-1,2,4-triazole (1.0 equivalent) in anhydrous dioxane at 0 °C is added triethylamine (1.0 equivalent).
-
A solution of mesitylene-2-sulfonyl chloride (1.0 equivalent) in anhydrous dioxane is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a solid.
-
The solid is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from toluene to afford pure 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole.
General Procedure for the MSNT-Mediated Synthesis of a Dinucleoside Phosphate
This is a generalized protocol based on the principles of the phosphotriester approach.
Materials:
-
5'-O-Protected nucleoside
-
3'-O-Protected nucleoside 5'-phosphodiester
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (NMI) (optional, as catalyst)
-
Anhydrous pyridine (as solvent)
Procedure:
-
The 5'-O-protected nucleoside (1.0 equivalent) and the 3'-O-protected nucleoside 5'-phosphodiester (1.2 equivalents) are co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.
-
MSNT (2.5 equivalents) is added to the solution. If used, N-methylimidazole (catalytic amount) is also added at this stage.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of aqueous pyridine.
-
The mixture is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed with aqueous sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the protected dinucleoside phosphate.
Mechanism of Action
The efficacy of MSNT as a coupling reagent lies in its ability to activate a phosphodiester group, rendering it susceptible to nucleophilic attack by a hydroxyl group. The proposed mechanism involves the following key steps:
-
Activation of the Phosphodiester: The phosphodiester component reacts with MSNT to form a highly reactive mixed phosphosulfonic anhydride intermediate. The 3-nitro-1,2,4-triazole anion is an excellent leaving group, facilitating this step.
-
Nucleophilic Attack: The free hydroxyl group of the second nucleoside acts as a nucleophile and attacks the phosphorus center of the activated intermediate.
-
Formation of the Phosphotriester Linkage: The attack results in the displacement of the mesitylenesulfonate group and the formation of the desired phosphotriester bond, linking the two nucleoside units.
Caption: General mechanism of MSNT activation for phosphotriester formation.
Conclusion
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) stands as a testament to the ingenuity of synthetic chemists in developing powerful tools to address complex synthetic challenges. Born out of the necessity for efficient methods in oligonucleotide synthesis, its impact has been profound. While newer methodologies have since emerged, the principles behind the design and application of MSNT continue to inform the development of modern coupling reagents. For researchers in organic synthesis and drug development, understanding the history, mechanism, and application of such cornerstone reagents remains essential for innovation and problem-solving in the construction of intricate molecular architectures.
References
An In-Depth Technical Guide to the Fundamental Principles of MSNT-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to MSNT
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly abbreviated as MSNT, is a highly efficient and versatile coupling reagent used extensively in organic synthesis.[1] With the chemical formula C₁₁H₁₂N₄O₄S, it is a pale yellow crystalline powder valued for its ability to facilitate the formation of ester and phosphodiester bonds under mild conditions.[1] Its primary application lies in the synthesis of complex biomolecules, most notably in the phosphotriester method of oligonucleotide synthesis and in the esterification of sensitive molecules like protected amino acids for solid-phase peptide synthesis (SPPS).[1][2] The efficacy of MSNT stems from its function as a condensing agent, activating carboxyl or phosphate groups to enable nucleophilic attack by an alcohol.[2]
Core Principles and Mechanism of Action
The fundamental principle of MSNT-mediated reactions is the activation of a carboxylic acid or a phosphodiester into a highly reactive intermediate, which is then susceptible to nucleophilic substitution by an alcohol. This process is significantly enhanced by the use of a nucleophilic catalyst, typically N-methylimidazole (MeIm), which not only accelerates the reaction but also minimizes side reactions such as racemization, a critical consideration when working with chiral molecules like amino acids.
Mechanism of MSNT-Mediated Esterification
In the presence of a carboxylic acid (R-COOH) and an alcohol (R'-OH), MSNT and N-methylimidazole work in concert to form an ester bond (R-COOR'). The reaction proceeds through a highly activated N-acylimidazolium intermediate.
The proposed mechanism is as follows:
-
Initial Activation: The carboxylic acid reacts with MSNT, forming a reactive mixed sulfonyl anhydride intermediate and releasing 3-nitro-1,2,4-triazole.
-
Formation of the Acylimidazolium Ion: The nucleophilic catalyst, N-methylimidazole, attacks the activated carbonyl carbon of the sulfonyl anhydride. This displaces the mesitylenesulfonate as a leaving group and forms a highly electrophilic N-acylimidazolium salt. This intermediate is significantly more reactive than the initial sulfonyl anhydride.
-
Nucleophilic Attack: The alcohol (R'-OH) attacks the carbonyl carbon of the N-acylimidazolium salt.
-
Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the final ester product and regenerating the N-methylimidazole catalyst.
This pathway is favored because it avoids the use of strong bases, which can cause undesirable side reactions with sensitive substrates.[3]
Mechanism in Phosphotriester Oligonucleotide Synthesis
The role of MSNT in oligonucleotide synthesis follows a parallel mechanism. It is a key reagent in the phosphotriester approach, where it facilitates the formation of a phosphodiester bond between a protected nucleoside 3'-phosphodiester and the 5'-hydroxyl group of a nucleoside bound to a solid support.
The proposed workflow is as follows:
-
Deblocking: The 5'-hydroxyl group of the support-bound nucleoside is deprotected (e.g., by removing a dimethoxytrityl (DMT) group with a mild acid).
-
Activation and Coupling: The next protected nucleoside, which has a 3'-phosphodiester group, is introduced along with MSNT and N-methylimidazole. MSNT activates the phosphate group. N-methylimidazole then acts as a nucleophilic catalyst to form a highly reactive N-methylimidazolium phosphodiester intermediate.[3] This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphotriester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would lead to deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (P=O) bond, typically using an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Data on MSNT-Mediated Reactions
MSNT-mediated esterification is noted for achieving high yields while minimizing common side reactions.[3] The following table summarizes representative quantitative data for the loading of a first Fmoc-protected amino acid onto a hydroxymethyl-functionalized solid support, a critical step in SPPS.
| Substrate (Fmoc-AA) | Support | Reagents & Equivalents | Solvent | Time (h) | Temp. | Loading (mmol/g) | Yield | Reference |
| Fmoc-Amino Acid | Hydroxymethyl Resin | Fmoc-AA (5 eq.), MSNT (5 eq.), MeIm (3.75 eq.) | DCM / THF | 1 | RT | Not specified | High | [4] |
| Fmoc-Val-PheOH | Wang Chloride Resin | Dipeptide (1 eq.), DIPEA, KI (cat.) | DMF | Not specified | RT | 0.48 | Satisfactory | [5] |
Note: The second entry uses a modified protocol on a chloride resin for context on achievable loading levels, not the direct MSNT/MeIm method.
Experimental Protocols
The following section provides a detailed methodology for a key application of MSNT: the esterification of an N-terminally protected amino acid to a hydroxyl-functionalized resin for solid-phase peptide synthesis.
Protocol: Attachment of an Fmoc-Amino Acid to a Hydroxymethyl Resin using MSNT/MeIm
This protocol is adapted from established methods for anchoring the first amino acid in Fmoc-based SPPS.[4]
Materials and Reagents:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-protected amino acid
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
1-Methylimidazole (MeIm)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for solid-phase synthesis (e.g., fritted syringe or automated synthesizer vessel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Place the desired amount of hydroxymethyl resin into the reaction vessel. Swell the resin in anhydrous DCM for at least 30-60 minutes. After swelling, drain the solvent. Add sufficient fresh anhydrous DCM to cover the resin and flush the vessel with an inert gas.
-
Reagent Solution Preparation: In a separate dry, round-bottom flask under an inert atmosphere, weigh the Fmoc-amino acid (5 equivalents relative to the resin's theoretical loading). Add anhydrous DCM (approx. 3 mL per mmol of amino acid) to dissolve the solid. If dissolution is slow, one or two drops of anhydrous THF may be added to aid solubility.
-
Activation: To the dissolved Fmoc-amino acid solution, add N-methylimidazole (3.75 equivalents) followed by MSNT (5 equivalents). Seal the flask and stir the mixture at room temperature until all the MSNT has completely dissolved, forming a clear solution.
-
Coupling Reaction: Using a syringe, transfer the activated amino acid solution to the reaction vessel containing the swelled resin.
-
Incubation: Allow the reaction mixture to proceed for 1 hour at room temperature. Gentle agitation (e.g., rocking or bubbling with inert gas) should be applied to ensure thorough mixing.
-
Washing: After the reaction is complete, drain the reaction solution. Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:
-
DCM (5 times)
-
DMF (5 times)
-
-
Analysis (Optional): The loading efficiency (substitution level) of the amino acid onto the resin can be determined. A common method is to take a small, weighed sample of the dried resin, cleave the Fmoc group with a known volume of a piperidine/DMF solution, and measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, a capping step can be performed using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bharavilabs.in [bharavilabs.in]
Spectroscopic and Synthetic Profile of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), a pivotal condensing reagent in organic synthesis, particularly in the construction of oligonucleotides. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of MSNT, alongside detailed experimental protocols for acquiring such data.
Molecular Structure and Properties
-
Chemical Name: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole
-
Synonym: MSNT, (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone[1]
-
CAS Number: 74257-00-4[1]
-
Molecular Formula: C₁₁H₁₂N₄O₄S[1]
-
Molecular Weight: 296.30 g/mol [1]
-
Appearance: Off-white to pale yellow crystalline powder.[2]
-
Melting Point: 134-139 °C[2]
Spectroscopic Data
The following sections present the key spectroscopic data for MSNT, crucial for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for MSNT are summarized below. The spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data of MSNT
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.84 | Singlet | 1H | Triazole C-H |
| 7.07 | Singlet | 2H | Aromatic C-H (mesitylene) |
| 2.69 | Singlet | 6H | ortho-Methyl protons (mesitylene) |
| 2.34 | Singlet | 3H | para-Methyl proton (mesitylene) |
Data sourced from ChemicalBook.
Table 2: ¹³C NMR Spectroscopic Data of MSNT
| Chemical Shift (δ) ppm | Assignment |
| 162.9 | C=N (triazole) |
| 147.5 | C-NO₂ (triazole) |
| 145.2 | Quaternary aromatic C-S (mesitylene) |
| 142.5 | Quaternary aromatic para-C (mesitylene) |
| 133.0 | Quaternary aromatic ortho-C (mesitylene) |
| 127.9 | Aromatic C-H (mesitylene) |
| 23.2 | ortho-Methyl carbons (mesitylene) |
| 21.3 | para-Methyl carbon (mesitylene) |
Data sourced from ChemicalBook.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The solid-state IR spectrum of MSNT exhibits several characteristic absorption bands.
Table 3: IR Spectroscopic Data of MSNT
| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |
| 3126 | C-H stretch (aromatic/triazole) |
| 2983, 2947 | C-H stretch (methyl) |
| 1597 | C=N stretch (triazole ring) |
Data sourced from ChemicalBook.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data of MSNT
| m/z | Ion | Predicted Fragmentation Pathway |
| 297.31 | [M+H]⁺ | Protonated molecular ion |
| 233.31 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for arylsulfonamides.[3] |
| 183.1 | [Mesitylenesulfonyl]⁺ | Cleavage of the sulfonyl-triazole bond. |
| 114.0 | [Nitro-triazole+H]⁺ | Cleavage of the sulfonyl-triazole bond. |
| 92 | [Toluene]⁺ | Further fragmentation of the mesitylene group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of MSNT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the MSNT sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[4] A longer acquisition time or a higher number of scans is generally required due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in MSNT.
Methodology (Thin Solid Film Method): [5]
-
Sample Preparation:
-
Dissolve a small amount of MSNT (approximately 5-10 mg) in a few drops of a volatile solvent such as dichloromethane or acetone.[5]
-
Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the MSNT solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5] If the resulting spectrum is too weak, an additional drop of the solution can be added and evaporated.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of MSNT.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of MSNT at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[6]
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.
-
-
Data Processing:
-
Analyze the full scan spectrum to identify the protonated molecular ion and other adducts.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose fragmentation pathways.
-
Synthesis and Characterization Workflow
The synthesis of MSNT is typically achieved through the reaction of mesitylene-2-sulfonyl chloride with 3-nitro-1,2,4-triazole in the presence of a base. The subsequent characterization ensures the purity and confirms the identity of the final product.
Caption: Workflow for the synthesis and spectroscopic characterization of MSNT.
References
- 1. youtube.com [youtube.com]
- 2. innospk.com [innospk.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) is a crucial reagent in organic synthesis, particularly in the formation of internucleotide linkages in oligonucleotide synthesis. Its efficacy and utility are intrinsically linked to its solubility and stability characteristics. This technical guide provides a comprehensive overview of the currently available data on the solubility and stability of MSNT. Due to a notable lack of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for researchers to determine these critical parameters. This document is intended to be a valuable resource for scientists and professionals in drug development and chemical research, enabling them to effectively utilize MSNT in their work and to generate essential data for its application.
Introduction
This compound, commonly known as MSNT, is a sulfonyl-activated nitro-triazole derivative. It serves as a highly efficient coupling reagent, primarily in the phosphotriester approach to oligonucleotide synthesis.[1] Its utility extends to potential applications in agrochemicals and pharmaceuticals, where the triazole moiety is a common pharmacophore.[2] A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is paramount for optimizing reaction conditions, ensuring reproducibility, and for the development of robust formulations.
This guide summarizes the known physical and chemical properties of MSNT and presents a framework for the systematic evaluation of its solubility and stability profiles.
Physicochemical Properties of MSNT
A summary of the key physicochemical properties of MSNT is presented in Table 1. This data has been compiled from various chemical supplier databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₁H₁₂N₄O₄S | [3] |
| Molecular Weight | 296.30 g/mol | [3] |
| CAS Number | 74257-00-4 | [3] |
| Appearance | Off-white to light yellow crystalline powder | [2] |
| Melting Point | 130 - 140 °C (decomposes) | [2][3] |
| Purity (typical) | ≥ 98% (HPLC) | [2][3] |
| Storage Conditions | Store at 2-8 °C or -20°C, protect from light and moisture. | [2][3] |
Solubility Profile
Qualitative Solubility
Qualitative data indicates that MSNT is soluble in chloroform and water.[1][4] However, for practical applications, quantitative solubility data in a range of common laboratory solvents is essential.
Quantitative Solubility Data
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for MSNT in common organic solvents or aqueous solutions at various pH levels. The generation of such data is a critical step for its effective use in research and development.
Experimental Protocol for Determining Quantitative Solubility
To address the gap in available data, the following standard "shake-flask" method is recommended for determining the equilibrium solubility of MSNT. This method is widely accepted and provides thermodynamic solubility data.
Objective: To determine the concentration of a saturated solution of MSNT in a specific solvent at a controlled temperature.
Materials:
-
This compound (MSNT) powder
-
Selected solvents (e.g., water, phosphate buffer solutions of varying pH, ethanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of MSNT powder to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method to determine the concentration of MSNT.
-
Calculation: Calculate the solubility of MSNT in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of MSNT.
Stability Profile
General Stability and Storage
MSNT is known to be sensitive to heat and moisture. Commercial suppliers recommend storing it at refrigerated (2-8 °C) or frozen (-20 °C) temperatures in a tightly sealed container to prevent degradation.[2][3] It should also be protected from light.[2] The melting point is reported with decomposition, indicating thermal instability at elevated temperatures.[2][3]
Quantitative Stability Data
Experimental Protocol for Stability and Forced Degradation Studies
To characterize the stability of MSNT, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods and for understanding the degradation pathways.
Objective: To evaluate the stability of MSNT under various stress conditions and to identify its degradation products.
Materials:
-
This compound (MSNT)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Constant temperature ovens
-
Photostability chamber
-
HPLC-UV system and/or HPLC-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Sample Preparation: Prepare solutions of MSNT in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the MSNT solution with HCl solutions at different concentrations and temperatures (e.g., room temperature, 60 °C).
-
Base Hydrolysis: Treat the MSNT solution with NaOH solutions under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the MSNT solution with H₂O₂ at room temperature or elevated temperature.
-
Thermal Degradation: Expose solid MSNT and a solution of MSNT to elevated temperatures (e.g., 60 °C, 80 °C) in a constant temperature oven.
-
Photodegradation: Expose solid MSNT and a solution of MSNT to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products by comparing the mass-to-charge ratios of the new peaks with the parent compound.
-
Data Evaluation:
-
Calculate the percentage of MSNT remaining at each time point to determine the degradation rate.
-
Identify and, if possible, quantify the major degradation products.
-
Elucidate the potential degradation pathways.
-
Logical Flow of a Forced Degradation Study
Caption: Logical workflow for conducting a forced degradation study of MSNT.
Conclusion
This compound is a reagent of significant importance in synthetic organic chemistry. While its general properties are known, there is a clear lack of specific, quantitative data regarding its solubility and stability. This guide has summarized the available information and provided detailed, actionable experimental protocols for researchers to generate this critical data. By following these standardized methods, scientists can obtain reliable and reproducible results, leading to a better understanding of MSNT's behavior and enabling its more effective and safe application in research and development. The generation and publication of such data would be a valuable contribution to the scientific community.
References
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(2-メシチレンスルホニル)-3-ニトロ-1H-1,2,4-トリアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole, 99+% | Fisher Scientific [fishersci.ca]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
An In-depth Technical Guide to 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
CAS Number: 74257-00-4
This technical guide provides a comprehensive overview of the properties, applications, and synthesis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known by the acronym MSNT. The information is tailored for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical and Physical Properties
MSNT is a white to off-white or light yellow crystalline powder.[1][][3] It is an efficient coupling reagent, primarily utilized in the phosphotriester method of oligonucleotide synthesis.[][4] The compound is soluble in chloroform.[5]
Table 1: Physicochemical Properties of MSNT (CAS: 74257-00-4)
| Property | Value | Source(s) |
| IUPAC Name | 3-nitro-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,4-triazole | [6][7] |
| Synonyms | (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone, MSNT | [8][9] |
| Molecular Formula | C₁₁H₁₂N₄O₄S | [6][8][9] |
| Molecular Weight | 296.30 g/mol | [8][9] |
| Melting Point | 134-139 °C | [1][5][9] |
| Appearance | White to off-white or light yellow crystalline powder | [1][][3] |
| Solubility | Soluble in Chloroform | [5] |
| SMILES | CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N1C=NC(=N1)N(=O)=O | [6] |
| InChIKey | SFYDWLYPIXHPML-UHFFFAOYSA-N | [6] |
Applications in Oligonucleotide Synthesis
MSNT is a key reagent in the phosphotriester approach to oligonucleotide synthesis. This method, while largely succeeded by the phosphoramidite method for automated synthesis, remains a valuable technique for certain applications and is an important concept in the history of nucleic acid chemistry. MSNT acts as a condensing or coupling agent, facilitating the formation of the phosphotriester bond between nucleotide units.[6][7]
Mechanism of Action in Phosphotriester Oligonucleotide Synthesis
In the phosphotriester method, MSNT activates the phosphodiester group of a nucleotide monomer, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. The bulky mesitylene group and the electron-withdrawing nitro group of MSNT contribute to its reactivity and effectiveness as a coupling reagent.
The proposed mechanism involves the following key steps:
-
Activation of the Phosphodiester: The phosphodiester component of the incoming nucleotide reacts with MSNT. The sulfonyl group of MSNT is highly electrophilic, and the triazole moiety is a good leaving group. This reaction forms a reactive mixed phosphosulfonic anhydride intermediate.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound oligonucleotide attacks the activated phosphorus center of the mixed anhydride.
-
Formation of the Phosphotriester Linkage: The attack results in the displacement of the mesitylenesulfonate and the formation of a new phosphotriester bond, thus elongating the oligonucleotide chain.
Caption: Mechanism of MSNT in phosphotriester oligonucleotide synthesis.
Representative Experimental Protocol for Phosphotriester Oligonucleotide Synthesis using MSNT
The following is a representative protocol for a single coupling step in solid-phase phosphotriester oligonucleotide synthesis. This protocol is for illustrative purposes and may require optimization based on the specific nucleosides and solid support used.
Materials:
-
Controlled pore glass (CPG) solid support with the initial protected nucleoside attached.
-
Protected nucleoside phosphodiester (the incoming nucleotide).
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).
-
Anhydrous pyridine (as solvent and base).
-
Acetic anhydride (for capping).
-
1-Methylimidazole (as a catalyst for capping).
-
Dichloroacetic acid (DCA) in dichloromethane (DCM) (for deblocking).
-
Washing solvents: Anhydrous acetonitrile and pyridine.
Procedure:
-
Deblocking (Detritylation): The CPG support is treated with a solution of 3% DCA in DCM to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The support is then washed thoroughly with anhydrous acetonitrile and then with anhydrous pyridine to remove the acid and water.
-
Coupling:
-
A solution of the protected nucleoside phosphodiester (e.g., 10 equivalents) and MSNT (e.g., 20 equivalents) in anhydrous pyridine is prepared.
-
This solution is added to the CPG support and agitated at room temperature for a specified time (e.g., 30-60 minutes).
-
After the coupling reaction is complete, the support is washed with anhydrous pyridine and then with anhydrous acetonitrile.
-
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences. A solution of acetic anhydride in pyridine and a solution of 1-methylimidazole in pyridine are added to the support and allowed to react for a few minutes. The support is then washed with pyridine and acetonitrile.
-
Cycle Repetition: The deblocking, coupling, and capping steps are repeated for each subsequent nucleotide to be added to the growing chain.
Caption: Experimental workflow for oligonucleotide synthesis using MSNT.
Biological Activity
While some sources anecdotally mention potential anti-cancer properties of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of reactive oxygen species, a thorough review of publicly available scientific literature did not yield specific, peer-reviewed studies to substantiate these claims for this particular compound. Therefore, at present, there is insufficient evidence to detail any specific biological activities or involvement in cellular signaling pathways. Researchers interested in the potential biological effects of MSNT should conduct their own in-depth investigations.
Suppliers
MSNT is available from a variety of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.
Table 2: Representative Suppliers of MSNT (CAS: 74257-00-4)
| Supplier | Website |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| Thermo Fisher Scientific | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Matrix Innovation | --INVALID-LINK-- |
| Advanced ChemTech | --INVALID-LINK-- |
| Apollo Scientific | --INVALID-LINK-- |
| Oakwood Chemical | --INVALID-LINK-- |
| Biosynth | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| Clinivex | --INVALID-LINK-- |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling MSNT. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a well-established coupling reagent with a primary application in the phosphotriester method of oligonucleotide synthesis. Its chemical properties make it an effective tool for the formation of phosphotriester linkages. While its use in automated synthesis has been largely superseded by phosphoramidite chemistry, it remains a compound of interest for specific synthetic applications and for its historical significance in the development of nucleic acid chemistry. Further research is required to validate any potential biological activities of this compound.
References
- 1. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 3. Approach to the synthesis of natural and modified oligonucleotides by the phosphotriester method using O-nucleophilic intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. atdbio.com [atdbio.com]
- 8. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Safety and Handling of MSNT
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), a crucial coupling reagent in modern organic synthesis, particularly in the field of oligonucleotide development. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
MSNT is an organic compound that serves as a highly efficient condensing reagent.[1][2] Its primary application is in facilitating the formation of phosphodiester bonds during the synthesis of oligonucleotides via the phosphotriester and phosphoramidite methods.[3]
| Property | Data |
| Synonyms | (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone |
| CAS Number | 74257-00-4 |
| Molecular Formula | C₁₁H₁₂N₄O₄S |
| Molecular Weight | 296.30 g/mol [1][2][4] |
| Appearance | White to light yellow crystalline powder[5] |
| Melting Point | 134-139 °C[4][6] |
| Purity | Typically ≥98% |
| Solubility | Soluble in chloroform[7] |
| Storage Temperature | Long-term: -20°C[4][6][7]; Short-term: Room Temperature[7] |
Hazard Identification and Toxicology
| Hazard Category | Classification & Precautionary Statements |
| Acute Toxicity | No specific data is available for MSNT. For the related compound 1,2,4-triazole, the oral LD50 in rats is reported as 1648 mg/kg bw, and the dermal LD50 is 3129 mg/kg bw. |
| Skin Irritation | May cause skin irritation. P280: Wear protective gloves/protective clothing. |
| Eye Irritation | Causes serious eye irritation. P280: Wear eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Note: The absence of specific toxicity data for MSNT necessitates treating it with a high degree of caution, assuming it may have significant toxicological properties. In vivo and in vitro studies would be required to definitively establish its toxicological profile.
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential hazards, strict adherence to safety protocols is mandatory when handling MSNT.
Engineering Controls
-
Ventilation: All handling of solid MSNT and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[6]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of MSNT and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at -20°C is recommended.[4][6][7] Protect from light.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
Experimental Protocols
MSNT is a key reagent in the automated solid-phase synthesis of oligonucleotides. The following is a representative protocol for a single coupling cycle using the phosphoramidite method.
Diagram of the Oligonucleotide Synthesis Cycle
Caption: Automated phosphoramidite oligonucleotide synthesis cycle.
Detailed Methodology for the Coupling Step using MSNT
This protocol details the critical coupling step where MSNT is employed. It assumes the preceding deblocking (detritylation) step has been completed, exposing a free 5'-hydroxyl group on the growing oligonucleotide chain attached to a solid support.
-
Reagent Preparation:
-
Phosphoramidite Monomer Solution: Prepare a 0.1 M solution of the desired phosphoramidite (e.g., dA, dC, dG, or dT) in anhydrous acetonitrile.
-
MSNT Activator/Coupling Solution: Prepare a 0.2 M to 0.5 M solution of MSNT in anhydrous pyridine or a mixture of acetonitrile and pyridine. The optimal concentration may vary depending on the synthesizer and the scale of the synthesis. Note: Anhydrous conditions are critical for high coupling efficiency.[1]
-
Catalyst (Optional but recommended): A nucleophilic catalyst such as N-methylimidazole can be added to the MSNT solution to accelerate the reaction.
-
-
Coupling Reaction:
-
Simultaneously, deliver the phosphoramidite monomer solution and the MSNT activator solution to the synthesis column containing the solid support. A molar excess of both the phosphoramidite (5-20 fold) and MSNT (10-40 fold) relative to the solid support loading is typically used to drive the reaction to completion.
-
Allow the coupling reaction to proceed for a duration of 2 to 10 minutes. The reaction time is dependent on the specific nucleoside being coupled and the efficiency of the synthesizer.
-
Following the coupling reaction, thoroughly wash the synthesis column with anhydrous acetonitrile to remove unreacted phosphoramidite, MSNT, and byproducts.
-
-
Subsequent Steps:
-
Proceed immediately to the capping step (e.g., using acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations.[10]
-
Follow with the oxidation step (e.g., using an iodine solution) to convert the unstable phosphite triester linkage to a stable phosphate triester.[11]
-
Logical Workflow for MSNT Handling and Use
Caption: Safe handling workflow for MSNT from preparation to disposal.
Spill and Emergency Procedures
-
Small Spills (Solid): In a fume hood, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Waste Disposal
All MSNT waste, including empty containers, unused reagent, and solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect organic solvent waste containing MSNT in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.
-
Disposal Method: The recommended disposal method for organic compounds containing sulfur and nitro groups is incineration by a licensed hazardous waste disposal facility.[12] Do not dispose of MSNT down the drain or in regular trash.[13] The first rinse of any container that held MSNT should be collected as hazardous waste.[14] Always follow your local, state, and federal regulations for hazardous waste disposal.
References
- 1. glenresearch.com [glenresearch.com]
- 2. scbt.com [scbt.com]
- 3. 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | C2H2N4O3 | CID 135406868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole 98 74257-00-4 [sigmaaldrich.cn]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. benchchem.com [benchchem.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. benchchem.com [benchchem.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. In vivo toxicity of chitosan-based nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MSNT in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient condensing agent historically pivotal in the development of solid-phase oligonucleotide synthesis, particularly within the phosphotriester methodology. While the phosphoramidite method has become the contemporary standard, understanding the application of MSNT provides valuable insights into the chemical principles of oligonucleotide synthesis and can be relevant for specialized applications. These notes provide detailed protocols and data for the use of MSNT in the solid-phase synthesis of DNA and RNA oligonucleotides.
The primary role of MSNT in this context is to activate the phosphodiester component for coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. This activation facilitates the formation of the crucial phosphotriester linkage. The efficiency of this coupling step is critical for the overall yield and purity of the final oligonucleotide product.
Data Presentation
The following tables summarize quantitative data related to the use of MSNT and other coupling agents in phosphotriester oligonucleotide synthesis, offering a comparison of their performance.
Table 1: Comparison of Coupling Agent Efficiency in Phosphotriester Oligonucleotide Synthesis
| Coupling Agent | Catalyst | Typical Coupling Time | Average Coupling Yield per Cycle | Reference |
| MSNT | None | 60 - 90 minutes | ~95% | [1] |
| MSNT | N-Methylimidazole | 15 - 30 minutes | >98% | [2] |
| TPSCl | Pyridine | Several hours | 80 - 90% | |
| TPS-Te | Pyridine | 30 - 60 minutes | ~95% |
TPSCl = 2,4,6-Triisopropylbenzenesulfonyl chloride TPS-Te = 2,4,6-Triisopropylbenzenesulfonyl tetrazolide
Table 2: Typical Reagent Concentrations for MSNT-Mediated Coupling
| Reagent | Concentration | Solvent |
| Protected Nucleoside Phosphodiester | 0.1 - 0.2 M | Anhydrous Pyridine |
| MSNT | 0.2 - 0.4 M | Anhydrous Pyridine |
| N-Methylimidazole (optional catalyst) | 0.5 - 1.0 M | Anhydrous Pyridine |
| Solid Support-Bound Nucleoside | - | - |
Experimental Protocols
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene resin functionalized with the initial protected nucleoside.
-
Protected Nucleoside Phosphodiesters: 5'-O-Dimethoxytrityl (DMT) protected deoxynucleoside or 2'-O-protected ribonucleoside 3'-(p-chlorophenyl) phosphates.
-
MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)
-
N-Methylimidazole (NMI) (optional, as catalyst)
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Washing Solvent: Anhydrous Acetonitrile.
-
Cleavage and Deprotection Reagents: Thiophenol/triethylamine/dioxane for deprotection of phosphate groups, followed by concentrated aqueous ammonia for cleavage from the support and removal of base-protecting groups.
Protocol for a Single Synthesis Cycle using MSNT
This protocol outlines the steps for the addition of one nucleotide to the growing chain on a solid support.
-
Deblocking (DMT Removal):
-
Wash the solid support with anhydrous acetonitrile.
-
Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT protecting group.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Prepare the coupling solution by dissolving the protected nucleoside phosphodiester (e.g., 4 equivalents relative to the support loading) and MSNT (e.g., 8 equivalents) in anhydrous pyridine.
-
For catalyzed reactions, add N-Methylimidazole (e.g., 16 equivalents) to the coupling solution.
-
Add the coupling solution to the solid support and agitate for the recommended coupling time (see Table 1).
-
After the reaction is complete, wash the support extensively with anhydrous acetonitrile.
-
-
Capping:
-
To block any unreacted 5'-hydroxyl groups, treat the support with a mixture of Capping Solution A and Capping Solution B for 5 minutes.
-
Wash the support with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent nucleotide to be added to the sequence.
Mandatory Visualizations
Reaction Mechanism of MSNT-Mediated Coupling
Caption: Mechanism of MSNT activation and coupling.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis using MSNT
References
Application Notes and Protocols for MSNT-Mediated Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in peptide synthesis. While a powerful tool for specific applications, its primary documented use is in the initial coupling of the first amino acid to a resin in Solid-Phase Peptide Synthesis (SPPS), particularly in cases where other methods may prove inefficient.
Introduction
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a coupling reagent recognized for its efficiency in forming phosphodiester bonds in oligonucleotide synthesis.[1] In the realm of peptide synthesis, MSNT, in the presence of a nucleophilic catalyst such as N-methylimidazole (MeIm), serves as an effective reagent for the esterification of an N-protected amino acid onto a hydroxyl-bearing solid support.[2] This method is particularly advantageous for coupling sterically hindered amino acids or those prone to racemization, where standard coupling protocols may yield suboptimal results.
While the use of MSNT for the subsequent elongation of the peptide chain is not widely documented, this guide provides a comprehensive protocol for its well-established application in resin loading. Additionally, a general overview of peptide bond formation during chain elongation with commonly used coupling reagents is presented for context.
Data Presentation: Comparison of Common Coupling Reagents in SPPS
For the critical step of peptide chain elongation, a variety of coupling reagents are more commonly employed than MSNT. The following table summarizes the characteristics of these reagents to provide a comparative overview.
| Coupling Reagent/System | Activation Mechanism | Advantages | Disadvantages | Typical Coupling Time |
| DIC/HOBt | Carbodiimide activation with a benzotriazole additive to form an active ester. | Cost-effective, soluble urea byproduct. | Potential for racemization (suppressed by HOBt), slower than onium salts. | 1-2 hours |
| HBTU/DIPEA | Forms a highly reactive HOBt active ester via an aminium salt. | Fast reaction times, high coupling efficiency. | Potential for side reactions, requires a non-nucleophilic base. | 15-60 minutes |
| HATU/DIPEA | Similar to HBTU but with a more reactive HOAt leaving group. | Very fast, highly efficient, particularly for hindered couplings. | Higher cost, potential for side reactions. | 15-45 minutes |
| PyBOP/DIPEA | Phosphonium salt-based reagent that forms a HOBt active ester. | High coupling efficiency, low racemization. | Byproduct can be difficult to remove, requires a base. | 20-60 minutes |
Experimental Protocols
Protocol 1: MSNT-Mediated Attachment of the First Amino Acid to a Hydroxymethyl Resin
This protocol details the procedure for the initial esterification of an N-Fmoc protected amino acid to a hydroxymethyl-functionalized resin (e.g., Wang resin) using MSNT and N-methylimidazole.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
N-Fmoc protected amino acid (5 equivalents relative to resin loading)
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) (5 equivalents)
-
N-methylimidazole (MeIm) (3.75 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a frit
-
Shaker or wrist-action shaker
Procedure:
-
Resin Swelling: Place the desired amount of hydroxymethyl resin in the reaction vessel. Wash the resin with DCM (3 x resin volume) and then swell in DCM for at least 30 minutes under an inert atmosphere.
-
Amino Acid Activation: In a separate dry flask under an inert atmosphere, dissolve the N-Fmoc protected amino acid (5 eq.) in anhydrous DCM.
-
Reagent Addition: To the amino acid solution, add N-methylimidazole (3.75 eq.) followed by MSNT (5 eq.).
-
Coupling Reaction: Gently swirl the flask until the MSNT has completely dissolved. Transfer the activated amino acid solution to the reaction vessel containing the swollen resin.
-
Incubation: Agitate the reaction mixture gently on a shaker at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DCM (5 x resin volume) followed by DMF (5 x resin volume) to remove any unreacted reagents and byproducts.
-
Resin Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, a capping step can be performed. This involves treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DCM.
-
Resin Drying: After the final wash, the resin can be dried under vacuum for use in the subsequent steps of peptide synthesis.
Protocol 2: General Procedure for Peptide Chain Elongation
Following the attachment of the first amino acid, the peptide chain is elongated through a series of deprotection and coupling cycles. While MSNT is not the standard reagent for this phase, a general protocol using a common coupling agent like HBTU is provided below.
Materials:
-
Amino acid-loaded resin from Protocol 1
-
Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure (Single Coupling Cycle):
-
Fmoc-Deprotection:
-
Wash the resin with DMF (3 x resin volume).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
-
Drain the deprotection solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume) to remove piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes with agitation.
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x resin volume), DCM (3 x resin volume), and IPA (3 x resin volume) to remove excess reagents and byproducts.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Visualizations
Caption: Mechanism of MSNT-mediated amino acid attachment to a hydroxymethyl resin.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application of MSNT in the Phosphotriester Method for DNA Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of custom DNA and RNA sequences for a myriad of applications, including PCR primers, gene synthesis, and therapeutic agents. The phosphotriester method, one of the foundational approaches to oligonucleotide synthesis, relies on the formation of a stable phosphotriester linkage between nucleotide units. A critical step in this method is the activation of the phosphodiester component, a reaction facilitated by a coupling agent. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) has emerged as a highly effective coupling agent for this purpose, offering high efficiency and yields in the synthesis of oligonucleotides.[1][2] This document provides a detailed overview of the application of MSNT in the phosphotriester method, including its mechanism of action, experimental protocols, and comparative data.
Mechanism of Action of MSNT
In the phosphotriester method, MSNT acts as a condensing agent to facilitate the formation of a phosphotriester bond between the 5'-hydroxyl group of one nucleotide and the 3'-phosphodiester group of another. The mechanism involves the activation of the phosphodiester group by MSNT, making it susceptible to nucleophilic attack by the hydroxyl group.
The key steps in the MSNT-mediated coupling reaction are:
-
Activation of the Phosphodiester: MSNT reacts with the phosphodiester component, typically in the presence of a nucleophilic catalyst such as N-methylimidazole (NMI). This reaction forms a highly reactive mixed phosphotriester intermediate.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the second nucleotide then acts as a nucleophile, attacking the activated phosphorus center of the mixed phosphotriester intermediate.
-
Formation of the Phosphotriester Bond: This attack results in the formation of the desired phosphotriester linkage between the two nucleotides and the release of the MSNT-related byproducts.
dot
Caption: MSNT-mediated phosphotriester bond formation mechanism.
Experimental Protocols
Materials and Reagents
-
5'-O-Dimethoxytrityl (DMT)-protected deoxynucleoside-3'-O-(p-chlorophenyl)phosphates
-
3'-O-Levulinyl (Lev)-protected deoxynucleosides
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (NMI)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Controlled pore glass (CPG) solid support
-
Detritylation solution: 3% Trichloroacetic acid (TCA) in DCM
-
Capping solution A: Acetic anhydride in tetrahydrofuran (THF)
-
Capping solution B: 10% N-methylimidazole in THF
-
Deprotection solution: Concentrated ammonium hydroxide
Protocol for Solid-Phase Phosphotriester Oligonucleotide Synthesis
This protocol outlines a single coupling cycle on a solid support. The cycle is repeated to achieve the desired oligonucleotide length.
-
Detritylation:
-
Wash the CPG solid support functionalized with the initial nucleoside with anhydrous DCM.
-
Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT protecting group.
-
Wash the support thoroughly with anhydrous DCM to remove the detritylation solution and the liberated dimethoxytrityl cation.
-
-
Coupling:
-
Prepare the coupling solution by dissolving the 5'-DMT-protected deoxynucleoside-3'-O-(p-chlorophenyl)phosphate (1.5 equivalents relative to the support loading) and MSNT (3.0 equivalents) in anhydrous pyridine.
-
Add N-methylimidazole (3.0 equivalents) to the coupling solution immediately before use.
-
Add the coupling solution to the support and allow the reaction to proceed for 20-60 minutes at room temperature with gentle agitation.
-
After the coupling reaction, wash the support extensively with anhydrous pyridine and then with anhydrous DCM.
-
-
Capping (Optional but Recommended):
-
To block any unreacted 5'-hydroxyl groups, treat the support with a 1:1 mixture of Capping Solution A and Capping Solution B for 5-10 minutes.
-
Wash the support with anhydrous THF and then with anhydrous DCM.
-
-
Chain Elongation:
-
Repeat the detritylation, coupling, and capping steps for each subsequent nucleotide to be added to the growing oligonucleotide chain.
-
-
Cleavage and Deprotection:
-
After the final coupling cycle, treat the support with concentrated ammonium hydroxide at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Collect the solution and evaporate to dryness.
-
The crude oligonucleotide can then be purified by HPLC or gel electrophoresis.
-
References
Application Notes and Protocols for Large-Scale Oligonucleotide Synthesis Using MSNT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of oligonucleotides is a critical process for various applications, including therapeutic drug development (e.g., antisense oligonucleotides, siRNAs), diagnostics, and genomics research. While the phosphoramidite method is the current standard for solid-phase oligonucleotide synthesis, the phosphotriester method, particularly utilizing 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as a coupling agent, remains a relevant and valuable technique, especially for solution-phase and large-scale synthesis on soluble supports.
These application notes provide a detailed overview and protocols for the large-scale synthesis of oligonucleotides using MSNT.
Principle of MSNT-Mediated Oligonucleotide Synthesis
MSNT serves as a highly efficient condensing agent in the phosphotriester method of oligonucleotide synthesis.[1] It facilitates the formation of a phosphodiester bond between a 5'-hydroxyl group of a growing oligonucleotide chain and the 3'-phosphodiester group of an incoming nucleoside monomer. This method is particularly amenable to solution-phase synthesis, often employing a soluble polymer support like polyethylene glycol (PEG), which allows for synthesis on a larger scale compared to traditional solid-phase methods.[2][3]
The general workflow involves the sequential coupling of protected nucleoside-3'-phosphate monomers to a growing oligonucleotide chain attached to a soluble support. Each cycle consists of a deprotection step to expose the 5'-hydroxyl group, a coupling step mediated by MSNT, and a capping step to block any unreacted hydroxyl groups.
Key Advantages and Considerations
Advantages of MSNT-based Phosphotriester Synthesis:
-
Scalability: Solution-phase synthesis using a soluble support can be scaled up to produce gram-to-kilogram quantities of oligonucleotides.
-
Cost-Effectiveness: For very large scales, this method can be more economical than solid-phase synthesis.
-
Mature Technology: The phosphotriester method is a well-established chemistry.
Considerations and Potential Drawbacks:
-
Slower Reaction Kinetics: Coupling reactions are generally slower than in the phosphoramidite method.
-
Side Reactions: MSNT can cause side reactions, such as the modification of protected guanosine residues (dGibu), which can lead to the formation of byproducts.[2]
-
Purification Challenges: Purification of the final product from the soluble support and unreacted reagents can be more complex than in solid-phase synthesis.
-
"Outdated" Chemistry: The phosphoramidite method has largely superseded the phosphotriester approach for routine and high-throughput synthesis due to its higher coupling efficiencies and faster cycle times.[2]
Data Presentation: Performance of MSNT in Oligonucleotide Synthesis
Direct, recent quantitative comparisons of MSNT with modern phosphoramidite activators for large-scale synthesis are limited in publicly available literature due to the prevalence of the phosphoramidite method. However, based on existing studies, the following data provides an overview of the expected performance of MSNT in phosphotriester synthesis.
Table 1: Reported Coupling Efficiency and Yield for an Octanucleotide Synthesis using MSNT
| Parameter | Value | Reference |
| Synthesis Method | Phosphotriester on soluble PEG support | [2] |
| Coupling Agent | MSNT with N-methylimidazole (NMI) | [2] |
| Stepwise Coupling Yield | 90-95% | [2] |
| Overall Crude Yield (8-mer) | 79% | [2] |
Table 2: General Comparison of Oligonucleotide Synthesis Methods
| Feature | Phosphotriester (with MSNT) | Phosphoramidite (Modern Activators) |
| Typical Stepwise Coupling Efficiency | 90-95% | >99% |
| Typical Synthesis Cycle Time | Longer (can be several hours) | Shorter (minutes) |
| Primary Scale of Application | Large-scale solution-phase | Small to large-scale solid-phase |
| Key Reagent Stability | Generally stable | Phosphoramidites are moisture-sensitive |
| Common Side Reactions | Modification of guanine bases | Depurination, branching |
| Predominant Use in Industry | Less common, for specific large-scale needs | Standard for most applications |
Experimental Protocols
Protocol 1: Preparation of 5'-O-DMT-Nucleoside-3'-(2-chlorophenylphosphate) Monomers
This protocol describes the preparation of the necessary activated nucleoside monomers for the phosphotriester synthesis.
Materials:
-
5'-O-DMT-N-protected deoxynucleoside
-
2-chlorophenyl phosphorodichloridate
-
Pyridine (anhydrous)
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Phosphorylation:
-
Dissolve the 5'-O-DMT-N-protected deoxynucleoside (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-chlorophenyl phosphorodichloridate (1.1 equivalents) dropwise with stirring.
-
Let the reaction proceed at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis:
-
Slowly add a 5% aqueous pyridine solution to the reaction mixture to hydrolyze the excess phosphorylating agent.
-
Stir for 30 minutes.
-
-
Extraction:
-
Dilute the reaction mixture with DCM and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of methanol in DCM containing 0.5% triethylamine to yield the desired 5'-O-DMT-nucleoside-3'-(2-chlorophenylphosphate).
-
Protocol 2: Large-Scale Solution-Phase Synthesis of an Oligonucleotide on a Soluble PEG Support using MSNT
This protocol outlines the synthesis of a model oligonucleotide on a polyethylene glycol (PEG) support.
Materials:
-
Polyethylene glycol (PEG), monomethyl ether (e.g., 5000 Da)
-
5'-O-DMT-nucleoside-3'-(2-chlorophenylphosphate) monomers
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (NMI)
-
Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in DCM for detritylation
-
Pyridine (anhydrous)
-
Dioxane (anhydrous)
-
Methanol
-
Diethyl ether
-
Acetic anhydride
-
4-dimethylaminopyridine (DMAP)
Procedure:
A. Preparation of the PEG-Support:
-
Functionalize the PEG support with the first nucleoside via a succinyl linker. This involves reacting the hydroxyl group of PEG with the 3'-O-succinoyl-N-protected-5'-O-DMT deoxynucleoside in the presence of a coupling agent like DCC and DMAP.
-
Purify the PEG-nucleoside conjugate by precipitation.
B. Oligonucleotide Synthesis Cycle:
-
Detritylation:
-
Dissolve the PEG-supported oligonucleotide in DCM.
-
Add a 3% solution of DCA or TCA in DCM to remove the 5'-DMT protecting group. The reaction progress can be monitored by the appearance of the orange-colored trityl cation.
-
Once the reaction is complete (typically 1-2 minutes), quench the acid with a pyridine/methanol mixture.
-
Precipitate the detritylated PEG-oligonucleotide by adding the solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
-
-
Coupling:
-
Dissolve the dried detritylated PEG-oligonucleotide and the appropriate 5'-O-DMT-nucleoside-3'-(2-chlorophenylphosphate) monomer (typically 3-5 equivalents) in anhydrous pyridine/dioxane.
-
Add MSNT (typically 6-8 equivalents) and NMI (typically 9-12 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Precipitate the PEG-oligonucleotide by adding the reaction mixture to a large volume of methanol.
-
Collect the precipitate by filtration and wash with methanol.
-
Dry the product under vacuum.
-
-
Capping (Optional but Recommended):
-
Dissolve the PEG-oligonucleotide in pyridine.
-
Add a solution of acetic anhydride and DMAP.
-
Stir at room temperature for 30-60 minutes.
-
Precipitate, collect, and dry the capped PEG-oligonucleotide as described above.
-
-
Repeat: Repeat the synthesis cycle (detritylation, coupling, capping) until the desired oligonucleotide sequence is assembled.
C. Cleavage and Deprotection:
-
Cleavage from Support and Phosphate Deprotection:
-
Treat the final PEG-oligonucleotide with a solution of syn-2-nitrobenzaldoxime and N1,N1,N3,N3-tetramethylguanidine in dioxane/water to remove the 2-chlorophenyl protecting groups from the phosphate backbone.
-
-
Base Deprotection:
-
Treat the product with concentrated aqueous ammonia at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and cleave the oligonucleotide from the succinyl linker.
-
-
PEG Removal:
-
After deprotection, the PEG support can be precipitated from the aqueous solution, leaving the deprotected oligonucleotide in the supernatant.
-
D. Purification:
-
The crude oligonucleotide can be purified by anion-exchange HPLC or other suitable chromatographic methods.
Visualizations
Caption: MSNT-mediated phosphotriester coupling reaction.
References
Application Notes and Protocols for MSNT as a Condensing Reagent in Automated Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient condensing reagent predominantly utilized in the synthesis of oligonucleotides and peptides. Its application in automated synthesizers is particularly valuable for streamlining the production of these complex biomolecules. MSNT is known for its role as a coupling and condensing reagent in the phosphotriester method of oligonucleotide synthesis and for the esterification of carboxylic acids, such as in the anchoring of Fmoc-amino acids to hydroxyl-functionalized solid supports in peptide synthesis.[1][2] This document provides detailed application notes and protocols for the use of MSNT in automated synthesis platforms.
Chemical Properties of MSNT
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₄O₄S |
| Molecular Weight | 296.30 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Purity (by HPLC) | ≥98.0% |
Applications in Automated Synthesis
MSNT serves as a critical reagent in the automated solid-phase synthesis of both oligonucleotides and peptides.
Oligonucleotide Synthesis
In the realm of nucleic acid chemistry, MSNT is a key player in the formation of phosphodiester linkages.[2] It is particularly noted for its use as a condensing agent in the phosphotriester method, which was one of the earliest chemistries to be successfully automated.[1] The efficiency of MSNT in coupling nucleotide units ensures high yields and purity, which are crucial for applications like PCR, DNA sequencing, and the synthesis of therapeutic oligonucleotides.[2]
Peptide Synthesis
In peptide synthesis, MSNT is employed to activate the carboxyl group of an amino acid, facilitating the formation of a peptide bond.[2] A notable application is the esterification of Fmoc-amino acids to hydroxyl-functionalized solid supports, a critical first step in solid-phase peptide synthesis. This method is recognized for achieving high yields while preventing the formation of dipeptides and minimizing racemization.[1]
Experimental Protocols
The following protocols are based on established manual solid-phase synthesis procedures that can be adapted for use in automated synthesizers. It is crucial to consult the specific synthesizer's manual for programming the described steps.
Protocol 1: Automated Anchoring of the First Fmoc-Amino Acid to a Hydroxymethyl Resin using MSNT
This protocol is designed for the initial step of solid-phase peptide synthesis, where the C-terminal amino acid is attached to the solid support.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-protected amino acid
-
MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)
-
N-methylimidazole (MeIm)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous (optional, to aid dissolution)
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation:
-
Place the desired amount of hydroxymethyl resin into the synthesizer's reaction vessel.
-
Swell the resin in anhydrous DCM by washing for a programmed duration (e.g., 30 minutes).
-
Drain the DCM, leaving the swollen resin ready for the coupling reaction.
-
-
Reagent Preparation (performed offline):
-
In a separate dry flask, dissolve 5 equivalents of the Fmoc-amino acid (relative to the resin loading) in anhydrous DCM. A small amount of THF can be added if dissolution is difficult.
-
To this solution, add 3.75 equivalents of N-methylimidazole.
-
Finally, add 5 equivalents of MSNT and stir until fully dissolved.
-
-
Automated Coupling Cycle:
-
Program the synthesizer to transfer the prepared amino acid/MSNT/MeIm solution to the reaction vessel containing the swollen resin.
-
Allow the reaction to proceed with agitation for a specified time, typically 1-2 hours at room temperature.
-
Following the coupling, program the synthesizer to perform a series of washes to remove excess reagents and byproducts. A typical wash cycle would include multiple washes with DCM and then DMF.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin, a capping step can be programmed. This typically involves treating the resin with a solution of acetic anhydride and a base like N-methylimidazole or pyridine in DCM.
-
-
Resin Washing and Preparation for Peptide Elongation:
-
After the coupling (and optional capping) is complete, program a final series of washes with DCM and DMF to prepare the resin for the subsequent deprotection and coupling cycles of the peptide chain elongation.
-
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-amino acid | 5 |
| MSNT | 5 |
| N-methylimidazole (MeIm) | 3.75 |
Protocol 2: General Automated Oligonucleotide Synthesis Cycle (Phosphotriester Method) using MSNT
This protocol outlines the general steps for an automated synthesis cycle using the phosphotriester approach with MSNT as the condensing reagent.
Materials:
-
Controlled Pore Glass (CPG) or polystyrene solid support pre-loaded with the first nucleoside
-
Protected nucleoside phosphotriester monomers
-
MSNT
-
Deprotection solution (e.g., Trichloroacetic acid in DCM)
-
Capping solutions (e.g., Acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine)
-
Washing solvents (e.g., Acetonitrile, Dichloromethane)
-
Automated DNA/RNA synthesizer
Automated Synthesis Cycle:
The synthesizer will be programmed to perform the following four steps in a cyclical manner for each nucleotide addition.
-
Deprotection (Detritylation):
-
The 5'-DMT protecting group of the nucleoside on the solid support is removed by treating it with an acidic solution (e.g., 3% TCA in DCM).[3]
-
The synthesizer then performs a series of washes with an inert solvent like acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The next protected nucleoside phosphotriester monomer and MSNT (as the condensing agent) are dissolved in an anhydrous solvent and delivered to the reaction column.
-
The coupling reaction, where the phosphotriester bond is formed, is allowed to proceed. The reaction time is a critical parameter and is typically in the range of 30-60 seconds, with yields per step often reaching 98-99%.
-
After the coupling, the column is washed to remove unreacted monomer and MSNT byproducts.
-
-
Capping:
-
To prevent the elongation of failure sequences (chains where the coupling step was unsuccessful), any unreacted 5'-hydroxyl groups are blocked.
-
This is achieved by introducing capping reagents, typically a mixture of acetic anhydride and N-methylimidazole, which acetylate the free hydroxyls.[3][4]
-
A washing step follows to remove the excess capping reagents.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.
-
An oxidizing solution, commonly iodine in a mixture of THF, water, and pyridine, is passed through the column.[3]
-
The cycle is completed with a final wash, and the synthesizer proceeds to the next deprotection step for the subsequent nucleotide addition.
-
| Step | Reagents | Typical Duration |
| Deprotection | 3% TCA in DCM | 1-2 minutes |
| Coupling | Nucleoside monomer, MSNT | 30-60 seconds |
| Capping | Acetic Anhydride, N-methylimidazole | 1-2 minutes |
| Oxidation | Iodine solution | ~30 seconds |
Data Presentation
While specific comparative data for MSNT in modern automated synthesizers is limited in recent literature, the principles of solid-phase synthesis allow for an estimation of overall yield based on the coupling efficiency of each step.
Table 1: Theoretical Overall Yield in Oligonucleotide Synthesis as a Function of Coupling Efficiency
The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of couplings) .[5]
| Oligonucleotide Length (n-mer) | Number of Couplings (n-1) | Coupling Efficiency: 98% | Coupling Efficiency: 99% | Coupling Efficiency: 99.5% |
| 20 | 19 | 68.1% | 82.7% | 90.9% |
| 50 | 49 | 37.2% | 61.1% | 78.2% |
| 100 | 99 | 13.5% | 36.9% | 60.9% |
This table illustrates the critical importance of high coupling efficiency, a key advantage attributed to effective condensing reagents like MSNT.
Mandatory Visualizations
MSNT-Mediated Anchoring of an Fmoc-Amino Acid to a Hydroxymethyl Resin
Caption: Workflow for anchoring an Fmoc-amino acid to a solid support using MSNT.
General Automated Solid-Phase Synthesis Cycle
Caption: Automated solid-phase synthesis cycle for oligonucleotides.
Logical Relationship of Reagents in MSNT-Mediated Coupling
Caption: Logical relationship of components in an MSNT-mediated coupling reaction.
Conclusion
MSNT remains a valuable condensing reagent for automated synthesis, particularly for applications where high coupling efficiency is paramount. While modern phosphoramidite chemistry often employs other activators for oligonucleotide synthesis, the principles and protocols involving MSNT are well-established and can be effectively implemented on automated platforms for both peptide and oligonucleotide synthesis. The provided protocols and diagrams serve as a foundational guide for researchers and professionals in drug development to harness the capabilities of MSNT in their automated synthesis workflows.
References
Application Notes and Protocols for Ester Bond Formation Using MSNT
Introduction
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient coupling reagent utilized in organic synthesis for the formation of ester and amide bonds.[1][2] It is particularly valued in scenarios requiring mild reaction conditions, such as in peptide and oligonucleotide synthesis, to minimize side reactions like racemization.[1][2] This document provides detailed experimental procedures for the MSNT-mediated coupling of carboxylic acids with alcohols to form esters, summarizes quantitative data from representative reactions, and illustrates the key reaction pathways.
Mechanism of Action
The MSNT-mediated esterification proceeds through the activation of a carboxylic acid by MSNT in the presence of a nucleophilic catalyst, typically 1-methylimidazole (MeIm). The reaction is believed to proceed through the formation of a highly reactive sulfonylated intermediate of the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the corresponding ester. The presence of 1-methylimidazole is crucial for achieving high yields and minimizing racemization, particularly in the context of chiral carboxylic acids like amino acids.[2]
Experimental Protocols
General Protocol for MSNT-Mediated Esterification in Solution
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol in a solution phase.
Materials:
-
Carboxylic acid
-
Alcohol
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
1-Methylimidazole (MeIm)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform)[2]
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous aprotic solvent.
-
Addition of Reagents: To the stirred solution, add the alcohol (1.0-1.2 equivalents), followed by 1-methylimidazole (0.75-1.0 equivalents) and MSNT (1.0-1.2 equivalents).[2] The order of addition may be varied, but it is common to add the coupling reagent last.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 15 minutes to several hours depending on the substrates.
-
Work-up: Upon completion, the reaction mixture can be quenched with water or a mild aqueous acid. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ester.
Protocol for Attaching an Fmoc-Amino Acid to a Hydroxymethyl Resin
This protocol is adapted for solid-phase peptide synthesis to anchor the first amino acid to a resin.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-protected amino acid
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
1-Methylimidazole (MeIm)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Place the hydroxymethyl resin in a reaction vessel and swell it in anhydrous DCM for 30-60 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate dry flask, dissolve the Fmoc-amino acid (5 equivalents relative to the resin loading) in anhydrous DCM. To this solution, add 1-methylimidazole (3.75 equivalents) followed by MSNT (5 equivalents). Stir the mixture under an inert atmosphere until all solids have dissolved.
-
Coupling: Transfer the activation mixture to the reaction vessel containing the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin sequentially with DCM (3-5 times) and DMF (3-5 times) to remove excess reagents and byproducts.
-
Analysis (Optional): A small sample of the resin can be taken to determine the loading efficiency using standard methods, such as UV-Vis spectrophotometric quantification of the Fmoc group after cleavage.
Data Presentation
The following table summarizes representative quantitative data for MSNT-mediated esterification reactions, highlighting the efficiency of this method.
| Carboxylic Acid Derivative | Alcohol | Base (eq.) | MSNT (eq.) | Solvent | Time (min) | Yield (%) | Racemate (%) | Reference |
| Fmoc-Asp(tBu)-OH | p-Alkoxybenzyl alcohol resin | MeIm (2) | 2 | DCM | - | 53 | 1.7 | [2] |
| Fmoc-Cys(tBu)-OH | p-Alkoxybenzyl alcohol resin | MeIm (2) | 2 | DCM | - | 76 | 2.3 | [2] |
| Fmoc-Phe-OH | p-Alkoxybenzyl alcohol resin | MeIm (2) | 2 | DCM | - | 68 | 0.7 | [2] |
| Fmoc-Trp-OH | p-Alkoxybenzyl alcohol resin | MeIm (2) | 2 | DCM | - | 74 | <0.2 | [2] |
| Fmoc-Ile-OH | p-Alkoxybenzyl alcohol resin | MeIm (2) | 2 | DCM | - | 48 | <0.2 | [2] |
| Fmoc-Lys(Boc)-OH | p-Alkoxybenzyl alcohol resin | MeIm (2) | 2 | DCM | - | 72 | <0.2 | [2] |
| Fmoc-Leu-OH | p-Alkoxybenzyl alcohol resin | MeIm (5) | 5 | DCM | 15 | 84 | - | [2] |
| Fmoc-Leu-OH | p-Alkoxybenzyl alcohol resin | MeIm (10) | 5 | DCM | 15 | 90 | - | [2] |
Visualizations
Experimental Workflow for MSNT-Mediated Esterification
References
Application Notes and Protocols for the Synthesis of Modified Oligonucleotides using MSNT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as a coupling reagent in the synthesis of modified oligonucleotides, particularly focusing on the solid-phase phosphotriester method for preparing phosphorothioate oligonucleotides.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. Modified oligonucleotides, such as those with phosphorothioate linkages, are of particular interest due to their enhanced nuclease resistance, making them suitable for therapeutic applications like antisense therapy. MSNT is a highly efficient condensing reagent used to facilitate the formation of phosphodiester and phosphorothioate linkages in the phosphotriester approach to oligonucleotide synthesis.[1][2] This method, while largely succeeded by the phosphoramidite method for automated synthesis, remains a valuable tool, especially for certain modified structures and solution-phase synthesis.
The phosphotriester method involves the stepwise addition of protected nucleoside monomers to a growing oligonucleotide chain on a solid support. MSNT plays a crucial role in the coupling step, activating the phosphodiester component of the incoming monomer for reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide.[3]
Data Presentation
| Oligonucleotide Length (bases) | Assumed Average Coupling Efficiency (%) | Theoretical Yield of Full-Length Product (%) |
| 20 | 95 | 35.8 |
| 20 | 98 | 67.6 |
| 20 | 99 | 82.6 |
| 50 | 95 | 7.7 |
| 50 | 98 | 36.4 |
| 50 | 99 | 61.5 |
| 100 | 95 | 0.6 |
| 100 | 98 | 13.3 |
| 100 | 99 | 37.0 |
Note: The theoretical yield is calculated as (Average Coupling Efficiency)^(Number of Couplings), where the number of couplings is the oligonucleotide length minus one.
Experimental Protocols
General Considerations
Solid-phase synthesis requires anhydrous conditions to achieve high coupling efficiencies.[7] All solvents and reagents should be freshly distilled and dried before use. The synthesis is performed on a solid support, such as controlled-pore glass (CPG) or polystyrene, functionalized with the initial nucleoside.[8]
Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Dinucleotide using the Phosphotriester Method with MSNT
This protocol describes a single coupling cycle for the synthesis of a phosphorothioate dinucleotide. The cycle is repeated to obtain the desired full-length oligonucleotide.
Materials:
-
Solid Support: Controlled-Pore Glass (CPG) with the first nucleoside attached (e.g., 3'-O-succinyl-N-benzoyl-2'-deoxyadenosine-CPG).
-
Protected Nucleoside Monomer: 5'-O-DMT-N-benzoyl-2'-deoxycytidine-3'-(p-chlorophenyl)phosphate.
-
Coupling Reagent: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Sulfurizing Reagent: A solution of elemental sulfur (S8) in a suitable organic solvent (e.g., carbon disulfide/pyridine/triethylamine).
-
Washing Solvent: Anhydrous Acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated Ammonium Hydroxide.
Procedure:
-
Detritylation:
-
Swell the CPG solid support in anhydrous acetonitrile.
-
Treat the support with the detritylation solution for 2-3 minutes to remove the 5'-DMT protecting group.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved trityl cation.
-
-
Coupling:
-
In a separate flask, dissolve the protected nucleoside monomer (1.5 equivalents relative to the loading of the solid support) and MSNT (3 equivalents) in anhydrous pyridine.
-
Add this solution to the solid support and agitate the mixture for 30-60 minutes at room temperature.[9]
-
Wash the support with anhydrous pyridine followed by anhydrous acetonitrile.
-
-
Capping:
-
Treat the support with a mixture of Capping Solution A and Capping Solution B for 5 minutes to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the support with anhydrous acetonitrile.
-
-
Sulfurization:
-
Note: In the traditional phosphotriester method for phosphodiester bond formation, this step would be an oxidation step (e.g., with iodine and water). To create a phosphorothioate linkage, a sulfurization step is introduced.
-
Treat the support with the sulfurizing reagent for 1-2 hours.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
-
Cycle Repetition:
-
For the synthesis of longer oligonucleotides, repeat steps 1-4 for each subsequent monomer addition.
-
-
Cleavage and Deprotection:
-
After the final cycle, treat the solid support with concentrated ammonium hydroxide at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Filter the solution to remove the solid support and collect the crude oligonucleotide solution.
-
-
Purification:
-
Purify the crude oligonucleotide using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Visualizations
Workflow for Solid-Phase Phosphotriester Synthesis of a Phosphorothioate Oligonucleotide
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Approach to the synthesis of natural and modified oligonucleotides by the phosphotriester method using O-nucleophilic intramolecular catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. glenresearch.com [glenresearch.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Solid-Phase Synthesis and Automation [tud.ttu.ee]
Application Notes and Protocols for MSNT-Assisted Esterification and Macrolactonization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient condensing reagent utilized in organic synthesis for the formation of ester and amide bonds. Its application is particularly notable in the esterification of sensitive carboxylic acids, including protected amino acids, and in macrolactonization reactions, which are crucial steps in the synthesis of many natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for MSNT-assisted esterification and macrolactonization reactions, designed to be a valuable resource for professionals in research and drug development.
MSNT, in combination with a nucleophilic catalyst such as N-methylimidazole (MeIm), offers a mild and effective method for esterification, often proceeding with high yields and minimal side reactions like racemization.[1] This makes the MSNT/MeIm system particularly suitable for the synthesis of complex and sensitive molecules.
Data Presentation
The following tables summarize quantitative data from representative MSNT-assisted esterification reactions, providing a comparative overview of reaction conditions and yields for various substrates.
Table 1: MSNT-Assisted Esterification of Nα-Fmoc-Protected Amino Acids with a Hydroxyl-Functionalized Support [1]
| Amino Acid Derivative | Yield (%) | Racemate (%) |
| Fmoc-Asp(tBu) | 53 | 1.7 |
| Fmoc-Cys(tBu) | 76 | 2.3 |
| Fmoc-Phe | 68 | 0.7 |
| Fmoc-Trp | 74 | <0.2 |
| Fmoc-Ile | 48 | <0.2 |
| Fmoc-Lys(Boc) | 72 | <0.2 |
Reaction Conditions: 2 eq. of amino acid derivative, 2 eq. of MSNT, 1.5 eq. of N-methylimidazole in dichloromethane.
Experimental Protocols
General Protocol for MSNT-Assisted Esterification of Carboxylic Acids
This protocol is a general guideline for the esterification of a carboxylic acid with an alcohol using MSNT and N-methylimidazole.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Alcohol (1.0-1.2 eq.)
-
MSNT (1.0-1.5 eq.)
-
N-methylimidazole (MeIm) (0.75-1.5 eq.)[1]
-
Anhydrous aprotic, non-basic solvent (e.g., dichloromethane, chloroform, or THF)[1]
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and the alcohol in the chosen anhydrous solvent.
-
To this solution, add N-methylimidazole, followed by the portion-wise addition of MSNT.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired ester.
Protocol for MSNT-Assisted Macrolactonization of a Seco-Acid (Hypothetical Example)
While specific literature examples of MSNT-mediated macrolactonization are not as prevalent as other methods like Yamaguchi or Shiina esterification, the following protocol is based on the principles of MSNT-assisted intermolecular esterification and general macrolactonization procedures. High dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.
Materials:
-
Hydroxy-carboxylic acid (seco-acid) (1.0 eq.)
-
MSNT (1.5-2.0 eq.)
-
N-methylimidazole (MeIm) (1.5-2.0 eq.)
-
Anhydrous, non-polar, aprotic solvent (e.g., toluene or dichloromethane)
Procedure:
-
Set up a flame-dried reaction vessel equipped with a syringe pump for slow addition.
-
In the main reaction vessel, place a portion of the anhydrous solvent.
-
In a separate flask, prepare a solution of the seco-acid, MSNT, and N-methylimidazole in the remaining anhydrous solvent.
-
Using the syringe pump, add the solution containing the seco-acid and reagents dropwise to the reaction vessel over a period of several hours (typically 4-12 hours) under vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude macrolactone by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of MSNT-assisted esterification and a general workflow for the reaction.
Caption: Proposed mechanism of MSNT-assisted esterification.
Caption: General experimental workflow for MSNT-assisted esterification.
Conclusion
MSNT, in conjunction with N-methylimidazole, provides a reliable and mild method for the esterification of carboxylic acids. The protocols and data presented herein serve as a practical guide for researchers and professionals in the field of organic synthesis and drug development. While its application in macrolactonization is less documented than other named reactions, the principles of MSNT activation under high-dilution conditions offer a promising avenue for the synthesis of macrocyclic structures. Further exploration and optimization of these conditions are encouraged to expand the utility of this versatile reagent.
References
Application Notes and Protocols: The Role of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as a versatile and efficient coupling reagent in the synthesis of complex biomolecules. While MSNT is most prominently recognized for its application in oligonucleotide synthesis, its utility extends to peptide synthesis and the esterification of carboxylic acids, suggesting its potential for broader applications in the total synthesis of complex natural products.
Introduction to MSNT
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known as MSNT, is a highly effective condensing reagent used to facilitate the formation of phosphodiester and ester bonds.[1] Its chemical structure features a bulky mesitylene group, which provides steric hindrance, and a reactive nitrotriazole leaving group, contributing to its efficiency in coupling reactions. MSNT is typically a pale yellow crystalline powder with a high degree of purity (≥98.0% by HPLC), making it a reliable reagent for sensitive and complex synthetic transformations.
Primary Applications of MSNT
The primary application of MSNT lies in the realm of nucleic acid chemistry, specifically in the phosphotriester method of oligonucleotide synthesis. It efficiently couples nucleotide units, ensuring high yields and purity, which are critical for applications such as polymerase chain reaction (PCR), DNA sequencing, and the synthesis of therapeutic oligonucleotides.
Beyond oligonucleotide synthesis, MSNT serves as a valuable reagent in peptide chemistry. It is particularly useful for the mild esterification of carboxylic acids, including the anchoring of N-protected amino acids to hydroxyl-functionalized solid-phase resins. This application highlights its potential for ester bond formation in the synthesis of other complex molecules, including natural products.
MSNT in the Context of Complex Natural Product Synthesis
While a survey of the literature on the total synthesis of complex natural products such as macrolides, alkaloids, and terpenes does not frequently cite MSNT as the reagent of choice for key macrocyclization or esterification steps, its established reactivity profile suggests its potential utility in this area. The mild conditions and high efficiency of MSNT-mediated esterification could be advantageous in late-stage synthetic steps involving sensitive or sterically hindered substrates.
The synthesis of complex natural products often requires the strategic formation of ester bonds. For instance, macrolides are characterized by a large lactone ring, the formation of which is a critical step in their synthesis. While other methods like Yamaguchi and Shiina macrolactonization are more commonly employed, MSNT, in principle, could be adapted for such transformations, particularly for substrates where mild reaction conditions are paramount.
Experimental Protocols
Protocol 1: General Procedure for MSNT-Mediated Esterification
This protocol describes a general method for the esterification of a carboxylic acid with a primary or secondary alcohol using MSNT and N-methylimidazole (MeIm) as a catalyst.
Materials:
-
Carboxylic acid
-
Alcohol
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (MeIm)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.5 equivalents) in anhydrous DCM.
-
To this solution, add MSNT (1.5 equivalents).
-
Slowly add N-methylimidazole (1.2 equivalents) to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired ester.
Data Presentation
Table 1: Representative Conditions for MSNT-Mediated Esterification
| Carboxylic Acid | Alcohol | MSNT (eq.) | MeIm (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Benzoic Acid | Benzyl Alcohol | 1.5 | 1.2 | DCM | 25 | 2 | >90 | General conditions for simple aromatic acids and primary alcohols. |
| N-Fmoc-Alanine | Hydroxymethyl Resin | 1.5 | 1.2 | DCM | 25 | 1-2 | High | Anchoring of amino acids to solid supports for peptide synthesis. |
| Seco-acid of a Macrolide | - | 1.5-3.0 | 1.2-2.5 | Toluene | 80-110 | 12-24 | Variable | Hypothetical conditions for macrolactonization; requires high dilution. |
| Sterically Hindered Acid | Neopentyl Alcohol | 2.0 | 1.5 | DCM | 25 | 4-8 | Moderate | May require higher equivalents of reagents and longer reaction times. |
Note: The yields and reaction times are illustrative and can vary depending on the specific substrates and reaction scale.
Visualizations
Diagram 1: Proposed Mechanism of MSNT-Mediated Esterification
References
Application Notes and Protocols for MSNT Activation of Carboxylic Acids in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide linkage is a prevalent structural motif in countless pharmaceutical agents. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient coupling reagent for the synthesis of amides from carboxylic acids and amines. It is particularly valued in peptide and oligonucleotide synthesis.[1] MSNT acts as a powerful activating agent for the carboxyl group, facilitating nucleophilic attack by an amine to form the amide bond under mild conditions.[2] This document provides detailed application notes and experimental protocols for the use of MSNT in amide synthesis.
Mechanism of Action
The activation of a carboxylic acid using MSNT is typically facilitated by a nucleophilic catalyst, such as 1-methylimidazole (MeIm). The proposed mechanism involves the formation of a highly reactive sulfonylated intermediate.
-
Activation of MSNT: 1-Methylimidazole acts as a nucleophilic catalyst, attacking the sulfur atom of MSNT. This initial step is proposed to form a reactive imidazolium salt.
-
Formation of the Acyl Imidazolium Intermediate: The carboxylate of the carboxylic acid then attacks the activated MSNT species, leading to the formation of a highly reactive N-acyl-N'-mesitylsulfonylurea intermediate.
-
Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the activated carboxylic acid intermediate.
-
Amide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses to form the stable amide bond, releasing the mesitylenesulfonyl urea byproduct and regenerating the 1-methylimidazole catalyst.
Below is a diagram illustrating the proposed signaling pathway for this reaction.
Caption: Proposed mechanism of MSNT-mediated amide synthesis.
Quantitative Data Summary
| Carboxylic Acid (Amino Acid Derivative) | Amine (or Alcohol on Solid Support) | Coupling Reagent | Base/Additive | Solvent | Time (h) | Yield (%) | Reference |
| Fmoc-Ala-OH | Hydroxymethyl-functionalized resin | MSNT | 1-Methylimidazole | DCM | 1 | High (not quantified) | [3] |
| Fmoc-Phe-OH | Hydroxymethyl-functionalized resin | MSNT | 1-Methylimidazole | DCM | 1 | High (not quantified) | [3] |
| Fmoc-Gly-OH | Hydroxymethyl-functionalized resin | MSNT | 1-Methylimidazole | DCM | 1 | High (not quantified) | [3] |
| Protected Amino Acid | Hydroxyl solid support | MSNT | 1-Methylimidazole | Aprotic, non-basic | Not specified | High | [2] |
Experimental Protocols
The following protocols are adapted from established procedures for the use of MSNT in coupling reactions.
Protocol 1: General Procedure for Solution-Phase Amide Synthesis
This protocol provides a general guideline for the coupling of a carboxylic acid and an amine in solution using MSNT.
Workflow Diagram:
Caption: General workflow for solution-phase amide synthesis using MSNT.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
MSNT (1.1-1.5 equiv)
-
1-Methylimidazole (1.0-1.2 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DCM, add MSNT (1.1-1.5 equiv).
-
Add 1-methylimidazole (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Attachment of an Fmoc-Amino Acid to a Hydroxymethyl-Functionalized Resin[4]
This protocol is specifically for solid-phase peptide synthesis but illustrates the practical application of MSNT in forming an amide (in this case, an ester) bond.
Workflow Diagram:
Caption: Workflow for attaching an amino acid to a resin using MSNT.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-amino acid (5 eq. relative to resin loading)
-
MSNT (5 eq. relative to resin loading)
-
1-Methylimidazole (MeIm) (3.75 eq. relative to resin loading)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
-
Shaker or agitator
Procedure:
-
Place the hydroxymethyl-functionalized resin in a dry reaction vessel.
-
Swell and wash the resin with DCM. Add sufficient DCM to cover the resin and flush the vessel with nitrogen.
-
In a separate dry round-bottom flask, weigh the appropriate Fmoc-amino acid (5 eq.).
-
Add dry DCM to dissolve the amino acid derivative (approximately 3 mL/mmol); one or two drops of THF can be added to aid dissolution.
-
Add MSNT (5 eq.) to the amino acid solution.
-
Add MeIm (3.75 eq.) to the mixture.
-
Using a syringe, transfer the amino acid solution to the vessel containing the resin.
-
Allow the mixture to stand at room temperature for 1 hour with gentle agitation.
-
Wash the resin with DCM (5 times) and DMF (5 times).
-
The resin with the attached first amino acid is now ready for the next step in solid-phase peptide synthesis.
Safety and Handling
-
MSNT is a sulfonylating agent and should be handled with care in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Methylimidazole is a flammable liquid and an irritant. Handle with appropriate precautions.
-
Always use anhydrous solvents and reagents to ensure optimal reaction efficiency.
Conclusion
MSNT, in combination with a nucleophilic catalyst like 1-methylimidazole, provides a robust and efficient method for the activation of carboxylic acids and the subsequent formation of amide bonds. While its application is well-documented in solid-phase synthesis, the principles are readily adaptable to solution-phase chemistry. The mild reaction conditions make it a valuable tool for the synthesis of complex molecules, particularly in the context of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MSNT Coupling Efficiency in Oligonucleotide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-Methylthio-1H-tetrazole (MSNT) as a coupling activator in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of MSNT in oligonucleotide synthesis?
A1: In the phosphoramidite method of oligonucleotide synthesis, MSNT acts as an activator. It protonates the diisopropylamino group of the phosphoramidite monomer, transforming it into a good leaving group. This activation enables the nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, leading to the formation of a phosphite triester linkage.[1][]
Q2: What is coupling efficiency and why is it critical?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite monomer during each synthesis cycle.[3] High coupling efficiency (ideally >99%) is crucial because unreacted 5'-hydroxyl groups will result in truncated sequences (n-1 deletions). These impurities can be difficult to separate from the full-length product and will significantly lower the overall yield of the desired oligonucleotide.[4]
Q3: What are the primary causes of low coupling efficiency when using MSNT?
A3: Several factors can contribute to low coupling efficiency with MSNT:
-
Moisture: Water in the acetonitrile (ACN), phosphoramidites, or the MSNT solution itself is a major cause of poor coupling. Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[5]
-
Degraded Reagents: MSNT, like other activators, and phosphoramidites can degrade over time, especially if not stored under anhydrous and inert conditions.[1]
-
Suboptimal MSNT Concentration: The concentration of the MSNT solution can impact activation and, consequently, coupling efficiency.
-
Insufficient Coupling Time: Sterically hindered or modified phosphoramidites may require longer coupling times to react completely.[6]
-
Instrumental Issues: Problems with the synthesizer's fluidics, such as leaks or blockages, can lead to incorrect reagent delivery.
Troubleshooting Guide
If you are experiencing low coupling efficiency with MSNT, follow this step-by-step troubleshooting guide.
Step 1: Initial Checks
-
Verify Reagent Integrity:
-
Ensure the MSNT solution is fresh. If the solution is old or has been exposed to air, prepare a fresh batch.
-
Check the expiration dates of the phosphoramidites and ensure they have been stored correctly.
-
-
Confirm Anhydrous Conditions:
-
Use anhydrous grade acetonitrile (<30 ppm water) for all reagents and washes.[5]
-
Ensure that the argon or helium supply to the synthesizer is dry.
-
-
Review Synthesis Protocol:
-
Confirm that the correct coupling time is programmed for the specific phosphoramidites being used. Modified bases often require longer coupling times.[6]
-
Verify that the correct concentrations of all reagents are being used.
-
Step 2: Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is required. The following diagram outlines a logical workflow for troubleshooting low coupling efficiency.
Caption: A workflow diagram for systematically troubleshooting low coupling efficiency.
Data Presentation: Activator Comparison
While MSNT is a commonly used activator, other options are available. The choice of activator can significantly impact coupling efficiency, especially for challenging sequences. The following table provides a qualitative comparison of common activators.
| Activator | Acidity | Nucleophilicity | Solubility in ACN | Recommended Use |
| 1H-Tetrazole | pKa ≈ 4.8 | Moderate | Low (Saturated at ~0.5M) | Standard DNA synthesis |
| MSNT | Similar to Tetrazole | Moderate | Moderate | Standard DNA synthesis |
| ETT (5-Ethylthio-1H-tetrazole) | pKa ≈ 4.3 | High | High | RNA and modified oligo synthesis |
| DCI (4,5-Dicyanoimidazole) | pKa ≈ 5.2 (Less Acidic) | High | Very High (up to 1.1M) | Large-scale synthesis, RNA, and modified oligos[7][8] |
Experimental Protocols
Protocol 1: Preparation of MSNT Activator Solution (0.25 M)
Materials:
-
MSNT (5-Methylthio-1H-tetrazole)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous reagent bottle with a septum cap
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Calculate the required mass of MSNT for the desired volume of 0.25 M solution (Molar Mass of MSNT = 146.18 g/mol ).
-
Under a positive pressure of inert gas, quickly transfer the weighed MSNT to the anhydrous reagent bottle containing a magnetic stir bar.
-
Using a cannula or a dry syringe, transfer the required volume of anhydrous ACN to the reagent bottle.
-
Seal the bottle with the septum cap and stir the solution until all the MSNT has dissolved.
-
Store the solution under an inert atmosphere and away from moisture. It is recommended to prepare fresh solutions regularly for optimal performance.
Protocol 2: Optimization of MSNT Concentration
Objective: To determine the optimal MSNT concentration for a specific phosphoramidite or oligonucleotide sequence.
Methodology:
-
Set up several identical small-scale syntheses of a short test oligonucleotide (e.g., a 12-mer).
-
Prepare a range of MSNT activator solutions with varying concentrations (e.g., 0.2 M, 0.25 M, 0.3 M, 0.35 M).
-
Assign each synthesis to a specific MSNT concentration, keeping all other synthesis parameters constant.
-
After synthesis, cleave and deprotect the oligonucleotides under standard conditions.
-
Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry to determine the percentage of the full-length product.
-
The MSNT concentration that yields the highest percentage of the full-length product is the optimal concentration for that specific context.
Visualization of the Coupling Mechanism
The following diagram illustrates the chemical mechanism of phosphoramidite coupling activated by a generic tetrazole-based activator like MSNT.
Caption: The two-step mechanism of phosphoramidite activation and coupling.
References
- 1. benchchem.com [benchchem.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is MSNT and what are its primary applications?
A1: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, or MSNT, is a highly efficient condensing and coupling reagent. Its principal application is in the synthesis of oligonucleotides via the phosphotriester method.[1] It is also widely used in solid-phase peptide synthesis (SPPS) for the esterification of N-protected amino acids to hydroxyl-functionalized resins, such as Wang and HMPA resins. The use of MSNT in conjunction with a nucleophilic catalyst, typically N-methylimidazole (MeIm), is particularly effective for difficult coupling reactions where other methods may result in low yields or side reactions.[2]
Q2: What are the main advantages of using the MSNT/MeIm method for amino acid loading in SPPS?
A2: The MSNT/MeIm method offers several advantages, especially in challenging situations. It is known to provide high yields and can prevent the formation of dipeptides and minimize racemization for many amino acids. This makes it a method of choice for attaching the first amino acid to a hydroxymethyl resin.
Q3: What are the primary byproducts of a reaction involving MSNT?
A3: During the coupling reaction, the MSNT molecule is consumed, leading to the formation of two main byproducts: mesitylene-2-sulfonic acid and 3-nitro-1,2,4-triazole. These byproducts are typically removed during the standard washing and purification steps of the synthesis protocol. The 3-nitro-1,2,4-triazole can often be separated by precipitation in water.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using MSNT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid: This may be due to insufficient MSNT or N-methylimidazole, or the presence of moisture. 2. Steric hindrance: The amino acid or the resin may be sterically hindered, slowing down the reaction. 3. Poor solubility of reagents: MSNT or the amino acid may not be fully dissolved in the reaction solvent. 4. Peptide aggregation on the resin: This can block reactive sites. | 1. Ensure all reagents and solvents are anhydrous. Use the recommended stoichiometry (see experimental protocol). 2. Increase the reaction time and/or temperature. Consider using a more specialized coupling reagent if the issue persists. 3. Add a few drops of THF or DMF to aid in dissolution. Ensure the MSNT is fully dissolved before adding it to the reaction mixture. 4. Use a different solvent system or incorporate structure-disrupting elements in your peptide sequence. |
| Presence of Deletion Sequences in Peptides | Incomplete coupling: The coupling reaction did not go to completion before the next synthesis cycle was initiated. | Perform a coupling test (e.g., Kaiser test) to confirm the completion of the reaction. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents ("double coupling"). |
| Racemization of the Amino Acid | Use of sensitive amino acids: Certain amino acids, particularly Cysteine and Histidine, are highly prone to racemization with the MSNT/MeIm method. Excessive reaction time or temperature: Prolonged exposure to basic conditions can increase the rate of racemization. | For Cysteine and Histidine, it is highly recommended to use an alternative loading method, such as utilizing a 2-chlorotrityl chloride resin. For other amino acids, adhere to the recommended reaction times and temperatures. |
| Formation of Branched Peptides | Overacylation: This can occur if the reaction conditions are too harsh or if there are unprotected functional groups on the amino acid side chains. | Ensure that all reactive side-chain functional groups are appropriately protected. Use the recommended stoichiometry of reagents. |
Experimental Protocols
Protocol: Loading of an Fmoc-Amino Acid onto a Hydroxymethyl Resin using MSNT/MeIm
This protocol describes a general procedure for the esterification of an N-Fmoc protected amino acid to a hydroxymethyl-functionalized resin (e.g., Wang resin).
Materials:
-
Hydroxymethyl resin (e.g., Wang resin)
-
N-Fmoc protected amino acid (5 equivalents relative to resin loading)
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) (5 equivalents)
-
N-methylimidazole (MeIm) (3.75 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF) (optional)
-
Nitrogen or Argon gas
-
Reaction vessel with a frit
-
Round bottom flask
Procedure:
-
Resin Preparation: Place the desired amount of hydroxymethyl resin in the reaction vessel. Swell the resin in anhydrous DCM for at least 30 minutes, then drain the solvent.
-
Activation Solution Preparation: In a separate dry round bottom flask, dissolve the Fmoc-amino acid (5 eq.) in anhydrous DCM (approx. 3 mL per mmol of amino acid). If solubility is an issue, a few drops of THF can be added.
-
Flush the flask with nitrogen or argon.
-
Add N-methylimidazole (3.75 eq.) to the amino acid solution, followed by the addition of MSNT (5 eq.).
-
Stir the mixture under an inert atmosphere until the MSNT has completely dissolved.
-
Coupling Reaction: Using a syringe, transfer the activated amino acid solution to the reaction vessel containing the swollen resin.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively. A typical washing sequence is:
-
DCM (5 times)
-
DMF (5 times)
-
DCM (5 times)
-
-
Drying: Dry the resin under vacuum.
-
Analysis (Optional but Recommended): A small sample of the resin can be taken to determine the loading efficiency using methods such as Fmoc-cleavage UV quantitation.
Signaling Pathways and Logical Relationships
Reaction Mechanism of MSNT/MeIm Mediated Esterification
The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid by MSNT in the presence of N-methylimidazole, followed by esterification with an alcohol (representing the hydroxyl group on the resin).
Caption: Proposed mechanism for MSNT/MeIm mediated esterification.
Troubleshooting Workflow for Low Yield in MSNT Coupling
This diagram provides a logical workflow for diagnosing and resolving low yield issues when using MSNT for coupling reactions.
References
Technical Support Center: Troubleshooting Reactions Involving MSNT
Welcome to the technical support center for 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My MSNT-mediated reaction has a very low yield or did not work at all. What are the common causes?
Several factors can contribute to low or no product formation in MSNT-mediated reactions. Here are some of the most common issues to investigate:
-
Reagent Quality:
-
MSNT Degradation: MSNT is sensitive to moisture. Ensure it has been stored in a tightly sealed container in a desiccator. Its appearance should be a pale yellow crystalline powder.[1] If it appears discolored or clumpy, it may have degraded.
-
Purity of Starting Materials: Impurities in your carboxylic acid or alcohol can interfere with the reaction. Purify your starting materials if their purity is questionable.
-
Solvent Quality: The presence of water or other nucleophilic impurities in your solvent can consume the activated intermediate. Use anhydrous solvents for the best results. Aprotic and non-basic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally recommended.[2]
-
-
Reaction Conditions:
-
Insufficient Mixing: In heterogeneous reactions or with poorly soluble starting materials, vigorous stirring is crucial for the reaction to proceed efficiently.
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical. A common starting point is a 1:1 ratio of the carboxylic acid to MSNT, with a slight excess of the alcohol.[2]
-
Inappropriate Base: N-methylimidazole (MeIm) is a commonly used base for this reaction.[2] Using a different base or an incorrect amount can affect the reaction rate and yield.
-
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
Side product formation can be a significant issue. While specific side products can be substrate-dependent, some general possibilities include:
-
Unreacted Activated Intermediate: The acyl-triazole intermediate, once formed, can be sensitive. If the nucleophile (alcohol) is not reactive enough or is sterically hindered, the intermediate may degrade before the desired reaction occurs.
-
Racemization: In reactions involving chiral carboxylic acids, particularly amino acids, there is a risk of racemization at the alpha-carbon. MSNT, when used with N-methylimidazole, is reported to suppress racemization.[3]
-
Dipeptide Formation (in peptide synthesis): In the context of solid-phase peptide synthesis, incomplete coupling can lead to the formation of deletion sequences.[3]
To minimize side products:
-
Ensure the purity of all reagents and solvents.
-
Optimize the reaction temperature; running the reaction at room temperature is often a good starting point.[4]
-
Consider the order of addition of reagents. It is common to pre-activate the carboxylic acid with MSNT and the base before adding the alcohol.
Q3: How can I improve the yield of my MSNT-mediated esterification?
Improving the yield often involves a systematic optimization of reaction parameters. Consider the following:
-
Reagent Equivalents: While a 1:1 ratio of carboxylic acid to MSNT is a good starting point, you may need to adjust this. For difficult couplings, using an excess of MSNT (e.g., 1.5 equivalents) and the alcohol might be beneficial.
-
Concentration: Running the reaction at a higher concentration can sometimes increase the reaction rate.
-
Temperature: While many MSNT couplings proceed well at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in product degradation.
Data Presentation
The following table summarizes recommended starting conditions for MSNT-mediated reactions based on literature protocols. Optimization may be required for specific substrates.
| Parameter | Carboxylic Acid | MSNT | N-methylimidazole (MeIm) | Alcohol/Nucleophile | Solvent | Temperature |
| Molar Ratio | 1 eq. | ~1 - 1.5 eq. | ~0.75 - 1.2 eq. | 1 - 5 eq. | - | - |
| Typical Solvents | - | - | - | - | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | - |
| Typical Temperature | - | - | - | - | - | Room Temperature |
Experimental Protocols
General Protocol for MSNT-Mediated Esterification of a Primary Alcohol
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Carboxylic acid
-
Primary alcohol
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (MeIm)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add N-methylimidazole (1.2 eq.) to the solution and stir for 5 minutes.
-
Add MSNT (1.5 eq.) to the mixture and stir until it is fully dissolved.
-
Add the primary alcohol (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Mandatory Visualizations
Proposed Signaling Pathway for MSNT-Mediated Esterification
Caption: Proposed mechanism of MSNT-mediated esterification.
Experimental Workflow for a Typical MSNT Reaction
Caption: General experimental workflow for an MSNT-mediated reaction.
Troubleshooting Logic for Failed MSNT Reactions
Caption: A decision tree for troubleshooting failed MSNT reactions.
References
Technical Support Center: Optimization of MSNT Coupling Reactions
Welcome to the technical support center for the optimization of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during esterification and other coupling reactions using MSNT.
Troubleshooting Guide
This guide addresses specific issues that may arise during MSNT coupling reactions, offering potential causes and recommended solutions.
Issue 1: Low Coupling Yield
A common problem in MSNT-mediated reactions is a lower than expected yield of the desired product. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Incomplete Activation of the Carboxylic Acid | - Ensure MSNT and the nucleophilic catalyst (e.g., 1-methylimidazole) are fresh and of high purity. - Increase the equivalents of MSNT and 1-methylimidazole. A common starting point is 5 equivalents of MSNT and 3.75 equivalents of 1-methylimidazole relative to the alcohol.[1] - Allow for a sufficient pre-activation time if applicable, though one-pot procedures are common. |
| Steric Hindrance | - For sterically hindered amino acids or other substrates, consider increasing the reaction temperature. However, be mindful that this may also increase the risk of side reactions.[2] - Prolong the reaction time to allow the coupling to proceed to completion. - MSNT is often considered a good choice for "difficult" couplings where other reagents may fail.[1] |
| Poor Solubility of Reagents | - Ensure all reagents are fully dissolved in the reaction solvent. For Fmoc-amino acids, adding a small amount of THF to a DCM solution can aid in dissolution.[1] - Consider alternative anhydrous aprotic solvents such as DMF or NMP, which are known to be effective in solid-phase peptide synthesis.[3] |
| Sub-optimal Stoichiometry | - Systematically optimize the stoichiometry of MSNT and the catalyst. While a 1:0.75 ratio of MSNT to 1-methylimidazole is a good starting point, the optimal ratio may vary depending on the substrates.[1] |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] - Use anhydrous solvents to prevent hydrolysis of the activated intermediate. |
| Peptide Aggregation on Solid Support (for SPPS) | - If performing the coupling on a solid support, aggregation of the growing peptide chain can hinder the reaction. - Consider using a solvent system known to disrupt secondary structures, such as NMP or adding chaotropic salts.[4] - Lowering the resin loading can also mitigate aggregation.[2] |
Logical Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low yields in MSNT coupling reactions.
Issue 2: Racemization of Chiral Centers
The loss of stereochemical integrity at a chiral center, particularly the α-carbon of an amino acid, is a significant concern in peptide synthesis.
| Potential Cause | Recommended Solutions |
| Nature of the Amino Acid | - Cysteine and histidine are particularly susceptible to racemization when using the MSNT/1-methylimidazole method.[1] For these amino acids, alternative coupling methods or resins (e.g., 2-ClTrt resin) are recommended.[1] |
| Reaction Conditions | - Avoid prolonged reaction times and elevated temperatures, as these can increase the likelihood of racemization.[5] - The basicity of the catalyst can influence the rate of racemization. While 1-methylimidazole is commonly used with MSNT, for highly sensitive substrates, exploring weaker bases could be beneficial, although this may impact the coupling rate. |
| Over-activation | - Ensure that the amount of MSNT and catalyst are not excessively high, as this can lead to side reactions, including racemization. |
Issue 3: Formation of Side Products
The appearance of unexpected impurities in the final product can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Dipeptide Formation (in SPPS loading) | - Dipeptide formation can occur, especially when using methods that involve activation of the incoming amino acid. The MSNT method is noted to help prevent the formation of dipeptides.[6] |
| Modification of Sensitive Functional Groups | - Ensure that all functional groups not intended to participate in the reaction are adequately protected. |
| Reaction with the Coupling Reagent Byproducts | - After the reaction is complete, ensure thorough washing and purification steps are employed to remove the mesitylenesulfonyl and nitrotriazole byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for an MSNT coupling reaction?
A1: A commonly cited starting point for solid-phase peptide synthesis (SPPS) is 5 equivalents of the Fmoc-amino acid, 5 equivalents of MSNT, and 3.75 equivalents of 1-methylimidazole relative to the hydroxyl groups on the resin.[1] However, the optimal stoichiometry can be substrate-dependent and may require empirical optimization for your specific application.
Q2: Which solvents are recommended for MSNT coupling?
A2: Anhydrous dichloromethane (DCM) is a frequently used solvent for MSNT coupling reactions.[1] To aid in the dissolution of starting materials, particularly protected amino acids, a small amount of tetrahydrofuran (THF) can be added.[1] Other anhydrous aprotic solvents such as chloroform and THF have also been reported as suitable.
Q3: What is the recommended temperature and reaction time for MSNT coupling?
A3: For loading the first amino acid onto a resin, the reaction is typically carried out at room temperature for 1 hour with gentle agitation.[1] For more challenging couplings or sterically hindered substrates, adjusting the temperature and reaction time may be necessary. It is recommended to monitor the reaction progress to determine the optimal conditions. Increasing the temperature can improve coupling efficiency but may also increase the risk of side reactions like racemization.[7]
Q4: When should I choose MSNT over other coupling reagents?
A4: MSNT is particularly advantageous in "difficult circumstances," such as the esterification of protected amino acids to hydroxymethyl resins like HMBA resins, and for coupling amino acid derivatives that are prone to enantiomerization with other methods.[1] It is also reported to minimize the formation of dipeptides during the loading of the first amino acid onto a resin.[6]
Q5: Are there any amino acids that are problematic for MSNT coupling?
A5: Yes, cysteine and histidine are known to be highly prone to racemization when using the MSNT/1-methylimidazole method for esterification.[1] For these amino acids, it is advisable to use alternative strategies, such as coupling to a 2-chlorotrityl chloride resin, which does not involve activation of the incoming amino acid.[1]
Experimental Protocols
Protocol 1: Standard Procedure for Loading an Fmoc-Amino Acid onto a Hydroxymethyl Resin using MSNT
This protocol is a general guideline for the esterification of an Fmoc-protected amino acid to a hydroxyl-functionalized solid support.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin, HMPA resin)
-
Fmoc-protected amino acid
-
MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)
-
1-methylimidazole (MeIm)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF) (optional)
-
Dimethylformamide (DMF) for washing
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin in DCM in a suitable reaction vessel for at least 30 minutes. Drain the DCM and wash the resin several times with DCM.
-
Activation Mixture Preparation: In a separate dry flask under an inert atmosphere, dissolve the Fmoc-amino acid (5 equivalents relative to the resin loading) in anhydrous DCM (approximately 3 mL per mmol of amino acid). If solubility is an issue, add a few drops of anhydrous THF.
-
Add 1-methylimidazole (3.75 equivalents) to the amino acid solution, followed by MSNT (5 equivalents).
-
Stir the mixture under an inert atmosphere until the MSNT has completely dissolved.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the swollen and washed resin.
-
Agitate the reaction mixture gently at room temperature for 1 hour.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DCM (5 times) and then with DMF (5 times).
-
Analysis (Optional): A small sample of the resin can be taken to determine the loading efficiency using a method such as Fmoc quantification by UV spectroscopy. If the loading is below 70%, the coupling procedure can be repeated.[1]
Workflow for MSNT Coupling Protocol
Caption: A flowchart outlining the key steps in a standard MSNT coupling protocol for solid-phase peptide synthesis.
Data Presentation
Table 1: Recommended Reagent Stoichiometry for MSNT Coupling
| Reagent | Equivalents (relative to hydroxyl groups) | Role |
| Fmoc-Amino Acid | 5 | Carboxylic acid source |
| MSNT | 5 | Coupling reagent |
| 1-methylimidazole | 3.75 | Nucleophilic catalyst |
Note: These are starting recommendations and may require optimization for specific substrates.[1]
Table 2: Comparison of Solvents for MSNT Coupling
| Solvent | Properties | Recommendations |
| Dichloromethane (DCM) | Good for swelling polystyrene resins, dissolves most reagents. | Primary recommended solvent. Must be anhydrous.[1] |
| Tetrahydrofuran (THF) | Can improve the solubility of some protected amino acids. | Use as a co-solvent with DCM in small amounts if needed.[1] Must be anhydrous. |
| Chloroform | Similar properties to DCM. | A suitable alternative to DCM. Must be anhydrous. |
| Dimethylformamide (DMF) | Highly polar, good for dissolving a wide range of reagents. | Can be used, but ensure it is amine-free and anhydrous. |
This technical support center provides a foundational guide for optimizing your MSNT coupling reactions. For particularly challenging syntheses, empirical optimization of the reaction parameters is always recommended.
References
- 1. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. csbio.com [csbio.com]
Technical Support Center: Purification Strategies for Products Synthesized with MSNT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in their synthetic protocols. The following information is designed to help you overcome common purification challenges and ensure the isolation of high-purity target molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products synthesized using MSNT.
Q1: My crude NMR shows significant impurities after a reaction using MSNT. What are the likely byproducts?
A1: The most common byproducts in MSNT-mediated reactions are mesitylenesulfonamide and 3-nitro-1,2,4-triazole. These arise from the reaction of MSNT with nucleophiles or hydrolysis. It is crucial to identify these byproducts to devise an effective purification strategy.
Q2: I am having difficulty removing the mesitylenesulfonamide byproduct. What are the best strategies?
A2: Mesitylenesulfonamide is a common impurity that can be challenging to remove due to its moderate polarity. Here are several effective strategies:
-
Liquid-Liquid Extraction: An acidic wash can be effective. Since sulfonamides are weakly acidic, washing the organic layer with a dilute aqueous base (e.g., 1 M NaOH) can deprotonate the sulfonamide, making it water-soluble and facilitating its removal into the aqueous phase. However, the pKa of the sulfonamide nitrogen is relatively high, so a basic wash is generally more effective.
-
Column Chromatography: Flash chromatography on silica gel is a reliable method. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) will typically elute the desired product before the more polar mesitylenesulfonamide.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the mesitylenesulfonamide byproduct remains in the mother liquor.
-
Scavenger Resins: Amine-functionalized silica or polymer-based scavenger resins can be used to selectively bind and remove sulfonamide impurities. The crude reaction mixture is passed through a cartridge containing the resin, which retains the sulfonamide.
Q3: How can I effectively remove the 3-nitro-1,2,4-triazole byproduct?
A3: 3-Nitro-1,2,4-triazole is a polar and acidic byproduct.
-
Liquid-Liquid Extraction: A basic wash is highly effective for removing 3-nitro-1,2,4-triazole. The triazole proton is acidic (pKa of 1,2,4-triazole is ~10.26, and the nitro group increases acidity), so washing the organic layer with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will deprotonate it, leading to its extraction into the aqueous phase.
-
Water Wash: Due to its polarity, a simple water wash can also be effective in reducing the concentration of 3-nitro-1,2,4-triazole in the organic layer.
-
Column Chromatography: During normal-phase column chromatography, 3-nitro-1,2,4-triazole is typically highly retained on the silica gel due to its polarity and will elute much later than most non-polar to moderately polar products.
Q4: My product seems to be co-eluting with one of the byproducts during column chromatography. What can I do?
A4: Co-elution can be a challenging issue. Here are some troubleshooting steps:
-
Optimize Solvent System: Experiment with different solvent systems for your flash chromatography. A change in the solvent polarity or the use of a ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane) can alter the selectivity of the separation.
-
Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica (e.g., diol, cyano).
-
Orthogonal Purification: Employ a different purification technique. If normal-phase chromatography is failing, consider reverse-phase chromatography where the elution order is inverted.
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for resolving co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is MSNT and what is it used for?
A1: MSNT, or 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, is a condensing reagent commonly used in organic synthesis to facilitate the formation of ester, amide, and phosphodiester bonds. It is particularly valuable in the synthesis of oligonucleotides and peptides.[1][2]
Q2: What are the main byproducts of MSNT-mediated reactions?
A2: The primary byproducts are mesitylenesulfonamide and 3-nitro-1,2,4-triazole.
Q3: Are there any safety precautions I should take when working with MSNT?
A3: Yes, MSNT should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is advisable to consult the Safety Data Sheet (SDS) before use.
Q4: Can I use an aqueous workup to remove MSNT byproducts?
A4: Yes, an aqueous workup is a highly effective first step in the purification process. A typical workup involves washing the organic reaction mixture with an aqueous basic solution (e.g., NaHCO₃ or dilute NaOH) to remove the acidic 3-nitro-1,2,4-triazole and the weakly acidic mesitylenesulfonamide. This should be followed by a wash with brine to remove residual water before drying the organic layer.
Q5: When should I consider using a scavenger resin for purification?
A5: Scavenger resins are particularly useful in high-throughput synthesis or when traditional purification methods like chromatography or recrystallization are difficult or inefficient. They offer a quick and straightforward method for removing specific impurities. Amine-based scavenger resins are effective for removing sulfonamides.[3][4]
Data Presentation
Table 1: Physicochemical Properties of MSNT Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Solubility |
| Mesitylenesulfonamide | C₉H₁₃NO₂S | 199.27 | ~10-11 (estimated for sulfonamide N-H) | Soluble in many organic solvents, slightly soluble in hot water. |
| 3-Nitro-1,2,4-triazole | C₂H₂N₄O₂ | 114.06 | ~6.0 (estimated due to nitro group) | Soluble in polar organic solvents and water.[5] |
Table 2: Comparison of Purification Strategies for MSNT-Mediated Reactions
| Purification Method | Target Impurities | Typical Yield Range | Typical Purity Range | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Mesitylenesulfonamide, 3-Nitro-1,2,4-triazole | >90% (of product in organic phase) | 70-95% | Fast, inexpensive, good for initial cleanup. | May not achieve high purity alone, risk of emulsion formation. |
| Column Chromatography | Mesitylenesulfonamide, 3-Nitro-1,2,4-triazole, other reaction impurities | 60-95% | >95% | High resolution, applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes. |
| Recrystallization | Mesitylenesulfonamide and other soluble impurities | 50-90% | >98% | Can provide very high purity, scalable. | Only applicable to solid products, requires suitable solvent system. |
| Scavenger Resins | Mesitylenesulfonamide | >90% | >95% | Fast, simple filtration-based removal, good for high-throughput. | Cost of resin, specific to certain impurities. |
Experimental Protocols
Protocol 1: General Aqueous Workup for MSNT-Mediated Reactions
-
Quench the Reaction: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 mmol scale reaction). This will remove the 3-nitro-1,2,4-triazole and some of the mesitylenesulfonamide.
-
Optional Stronger Base Wash: If the mesitylenesulfonamide is persistent, a wash with dilute (e.g., 1 M) aqueous NaOH can be performed. Caution: Ensure your product is stable to basic conditions.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Flash Column Chromatography for Removal of MSNT Byproducts
-
Prepare the Column: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes). A general rule is to use a 30:1 to 50:1 weight ratio of silica gel to crude product.
-
Load the Sample: Dissolve the crude product from the aqueous workup in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the column.
-
Elute: Begin elution with a low polarity solvent system and gradually increase the polarity (gradient elution). The non-polar to moderately polar product will typically elute before the more polar mesitylenesulfonamide and the highly polar 3-nitro-1,2,4-triazole.
-
Monitor Fractions: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General purification workflow for products synthesized with MSNT.
Caption: Troubleshooting decision tree for MSNT purification issues.
References
impact of base and solvent on MSNT reaction outcomes
Welcome to the technical support center for 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during MSNT-mediated coupling reactions, such as esterifications and sulfonamide syntheses.
Issue 1: Low or No Product Yield
Q: My MSNT-mediated reaction is giving a low yield or no product at all. What are the common causes and how can I fix it?
A: Low yields in MSNT reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
MSNT Purity: Ensure the MSNT is a pale yellow crystalline powder and has been stored under anhydrous conditions. Purity should be ≥98.0% by HPLC.[1]
-
Substrate Purity: Impurities in your carboxylic acid, alcohol, or amine can lead to side reactions or inhibition.[2]
-
Stoichiometry: The molar ratio of reactants is crucial. For esterifications, a common starting point is a 1:1 to 1:1.2 molar ratio of the carboxylic acid to the alcohol, with 1 to 1.2 equivalents of MSNT and 0.75 to 1.5 equivalents of the base.[3][4] An excess of either the nucleophile or the acid may be necessary depending on their reactivity and steric hindrance.
-
-
Choice of Base:
-
Base Strength: A weak, non-nucleophilic base is generally preferred to activate the carboxylic acid without promoting side reactions. N-methylimidazole (MeIm) is a highly effective base for MSNT-mediated esterifications, often providing higher yields and shorter reaction times compared to other bases like pyridine.[3][5] The pKa of the conjugate acid of the base can influence the reaction outcome.[6]
-
Base Purity: Ensure the base is free of water and other impurities.
-
-
Solvent Selection:
-
Solvent Type: Aprotic and non-basic solvents are recommended for MSNT reactions.[3] Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly used.[3] The choice of solvent can significantly impact reaction rates. Polar aprotic solvents can accelerate reactions by effectively solvating charged intermediates without deactivating the nucleophile.[4]
-
Solvent Purity: The use of anhydrous solvents is critical, as water can hydrolyze the activated intermediates, leading to low yields.
-
-
Reaction Conditions:
-
Temperature: Most MSNT reactions proceed efficiently at room temperature.[4] If the reaction is sluggish due to sterically hindered substrates, gentle heating may be beneficial. However, elevated temperatures can also promote side reactions.[4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to product degradation or side product formation.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my MSNT reaction. What are they and how can I minimize them?
A: Side product formation is a common challenge in coupling reactions. In MSNT-mediated reactions, the most common side products include racemized product (for chiral substrates) and sulfonamides.
Troubleshooting Steps:
-
Racemization (for chiral carboxylic acids):
-
Choice of Base: The choice of base can have a significant impact on the level of racemization. N-methylimidazole has been shown to result in significantly less racemization compared to pyridine in MSNT-mediated esterifications of amino acids.[3]
-
Reaction Temperature: Lowering the reaction temperature can help to minimize racemization.
-
-
Sulfonamide Formation:
-
Reaction Mechanism: The primary amine can act as a nucleophile and attack the sulfonyl group of MSNT or the activated sulfonyl-ester intermediate, leading to the formation of a sulfonamide byproduct. This is more likely to occur with less reactive carboxylic acids or highly nucleophilic amines.
-
Mitigation Strategies:
-
Order of Addition: Adding the base to a solution of the carboxylic acid and alcohol before adding MSNT can help to favor the desired esterification pathway.
-
Use of a Less Nucleophilic Base: Employing a sterically hindered or less nucleophilic base might reduce the propensity for sulfonamide formation.
-
Optimization of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the presence of excess amine available to react with the sulfonyl group.
-
-
Data Presentation
The following tables summarize quantitative data on the impact of base and solvent on MSNT reaction outcomes.
Table 1: Comparison of N-methylimidazole (MeIm) and Pyridine as Bases in the MSNT-Mediated Esterification of Fmoc-Amino Acids [3]
| Amino Acid Derivative | Yield with MeIm (%) | Racemate with MeIm (%) | Yield with Pyridine (%) | Racemate with Pyridine (%) | Reaction Time with MeIm (min) | Reaction Time with Pyridine (min) |
| Fmoc-Asp(tBu) | 53 | 1.7 | - | - | - | - |
| Fmoc-Cys(tBu) | 76 | 2.3 | - | - | - | - |
| Fmoc-Phe | 68 | 0.7 | - | - | - | - |
| Fmoc-Trp | 74 | <0.2 | - | - | - | - |
| Fmoc-Ile | 48 | <0.2 | - | - | - | - |
| Fmoc-Lys(Boc) | 72 | <0.2 | - | - | - | - |
| Fmoc-Leu-OH | 84 | - | 23 | - | 15 | 30 |
| Fmoc-Leu-OH | 90 | - | 35 | - | 15 | 30 |
Data extracted from a patent describing the esterification of Fmoc-amino acids to a solid support. The last two entries represent different reactant concentrations.
Table 2: General Solvent Recommendations for MSNT Reactions
| Solvent | Type | Rationale for Use | Potential Issues |
| Dichloromethane (DCM) | Aprotic, Non-basic | Good solubility for a wide range of substrates, volatile and easy to remove.[3] | Can be sensitive to moisture. |
| Chloroform | Aprotic, Non-basic | Similar properties to DCM.[3] | Higher boiling point than DCM. |
| Tetrahydrofuran (THF) | Aprotic, Non-basic | Good solvating power for polar molecules.[3] | Can form peroxides upon storage. |
| Acetonitrile (MeCN) | Polar Aprotic | Can accelerate reaction rates due to its polarity.[7] | May not be suitable for all substrates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power, often used in peptide synthesis. | Can decompose to form dimethylamine, which can act as a nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for MSNT-Mediated Esterification in Solution Phase
This protocol provides a general guideline for the esterification of a carboxylic acid with an alcohol using MSNT and N-methylimidazole.
Materials:
-
Carboxylic acid
-
Alcohol
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (MeIm)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.0-1.2 eq) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask, add N-methylimidazole (1.0-1.5 eq) at room temperature with stirring.
-
To this mixture, add MSNT (1.0-1.2 eq) portion-wise over a few minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Protocol 2: Attachment of an Fmoc-Amino Acid to a Hydroxymethyl Resin using MSNT/MeIm [4]
This protocol is adapted for solid-phase synthesis.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-amino acid
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
-
N-methylimidazole (MeIm)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the resin in anhydrous DCM in a reaction vessel.
-
In a separate dry flask, dissolve the Fmoc-amino acid (5 eq. relative to resin loading) in anhydrous DCM.
-
To the amino acid solution, add MeIm (3.75 eq. relative to resin loading) followed by MSNT (5 eq. relative to resin loading).
-
Stir the mixture until the MSNT has completely dissolved.
-
Transfer the activated amino acid solution to the vessel containing the swollen resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DCM followed by DMF to remove excess reagents and byproducts.
-
The loading of the amino acid onto the resin can be determined by a standard Fmoc-quantification method.
Mandatory Visualizations
Caption: Generalized mechanism of an MSNT-mediated coupling reaction.
Caption: A logical workflow for troubleshooting low-yield MSNT reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Epimerization in MSNT-Mediated Peptide Coupling
Welcome to the Technical Support Center for MSNT-mediated peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is MSNT and how is it used in peptide synthesis?
A1: MSNT, or 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, is a coupling reagent used in organic synthesis. While it is highly regarded for its efficiency in oligonucleotide synthesis, it also serves as a valuable reagent in peptide chemistry.[1] In peptide synthesis, MSNT is primarily used to activate the carboxylic acid group of an amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid. It is often used in the presence of a nucleophilic catalyst, such as 1-methylimidazole.
Q2: What is epimerization in the context of peptide synthesis, and why is it a concern?
A2: Epimerization is a chemical process that alters the stereochemistry at the alpha-carbon of an amino acid residue within a peptide chain.[2] This results in the conversion of an L-amino acid (the naturally occurring form in most proteins) to a D-amino acid, or vice versa. The resulting peptide is a diastereomer of the intended product. This is a significant issue because these epimeric impurities can be challenging to separate from the desired peptide and may drastically alter the biological activity, efficacy, and safety of the final product.[2]
Q3: What are the primary causes of epimerization during peptide coupling?
A3: Epimerization primarily occurs during the activation of the carboxylic acid of the N-protected amino acid. The two main mechanisms are:
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Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[2]
-
Direct Enolization: A base can directly abstract the acidic alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2]
Factors that promote epimerization include the choice of coupling reagent, the strength and concentration of the base used, prolonged reaction times, and elevated temperatures.
Q4: How can MSNT in conjunction with 1-methylimidazole help in preventing epimerization?
A4: The MSNT/1-methylimidazole system is particularly effective for anchoring the first Fmoc-amino acid to a hydroxyl-functionalized resin, a step that can be prone to racemization. This method is reported to provide high yields while preventing the formation of dipeptides and minimizing racemization. The use of 1-methylimidazole as a mild, nucleophilic base is crucial in this process.
Q5: Which amino acids are most susceptible to epimerization?
A5: Histidine (His) and Cysteine (Cys) are particularly prone to racemization. Other amino acids that can be sensitive to epimerization include Phenylalanine (Phe) and Serine (Ser), especially when glycosylated.
Troubleshooting Guide
Issue: High levels of epimerization detected in the final peptide after MSNT coupling.
| Potential Cause | Recommended Solution |
| Excessive or Strong Base | Use the minimum necessary amount of a weaker, sterically hindered base. While 1-methylimidazole is recommended with MSNT, for other coupling methods, consider bases like N-methylmorpholine (NMM) or 2,4,6-collidine over stronger bases like DIEA or TEA. |
| Prolonged Activation/Coupling Time | Minimize the time the carboxylic acid is in its activated state. Add the activated amino acid to the amine component without unnecessary delay. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. Higher temperatures can accelerate epimerization side reactions. |
| Solvent Polarity | Polar solvents like DMF can sometimes increase the rate of epimerization. If feasible for your synthesis, consider less polar solvents, but be mindful of potential solubility issues. |
| Sub-optimal Coupling Reagent for a Specific Sequence | While MSNT is effective, for particularly difficult couplings or sensitive amino acids, you might consider alternative reagents known for low racemization, such as those based on OxymaPure or the use of additives like HOAt. |
Data on Epimerization with Various Coupling Reagents
| Coupling Reagent/Additive | Base | Solvent | Amino Acid | % Epimerization |
| DCC/HOBt | - | DCM | Z-Phg-Val-OMe | 10.2 |
| DCC/HOAt | - | DCM | Z-Phg-Val-OMe | 1.8 |
| HATU | NMM | DMF | Fmoc-Ser(Ac3GalNAcα)-OH | 3.5 |
| HBTU | DIEA | DMF | Fmoc-Ser(Ac3GalNAcα)-OH | 15.6 |
| DIC/OxymaPure | DIEA | DMF | Fmoc-His(Trt)-OH | <1 |
Note: Epimerization levels are highly dependent on the specific amino acid sequence, reaction conditions, and analytical method used for detection.
Experimental Protocols
Protocol 1: Anchoring the First Amino Acid to a Hydroxymethyl Resin using MSNT/1-Methylimidazole
This protocol is adapted for attaching an Fmoc-protected amino acid to a hydroxyl-functionalized solid support, such as Wang resin, with minimal epimerization.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-protected amino acid (4 equivalents)
-
MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (3.8 equivalents)
-
1-Methylimidazole (3.6 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in anhydrous DCM in a reaction vessel for at least 30 minutes.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid and MSNT in anhydrous DCM.
-
Add 1-methylimidazole to the solution and stir until all solids have dissolved.
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Add the solution to the swollen resin.
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Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).
-
A small sample of the resin can be taken to determine the loading efficiency.
Protocol 2: Quantification of Peptide Epimerization by RP-HPLC
This protocol outlines a general method for the analysis of peptide diastereomers.
Materials:
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Crude peptide sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Chiral stationary phase HPLC column (e.g., C18 with a chiral selector or a dedicated chiral column)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
Set the flow rate to a standard value for the column (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detect the peptide fragments at 214 nm or 280 nm.
-
-
Data Analysis:
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Identify the peaks corresponding to the desired peptide and its epimer.
-
Integrate the peak areas for both diastereomers.
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Calculate the percentage of epimerization using the following formula: % Epimerization = (Peak Area of Epimer / (Peak Area of Desired Peptide + Peak Area of Epimer)) * 100
-
Visualizations
Caption: Mechanism of epimerization via oxazolone formation.
Caption: Troubleshooting workflow for high epimerization.
References
Technical Support Center: Workup Procedures for Reactions Utilizing 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving the coupling reagent 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT).
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts generated from MSNT in a coupling reaction?
A1: The primary byproducts formed from MSNT during a reaction are mesitylenesulfonic acid and 3-nitro-1,2,4-triazole. Understanding the properties of these byproducts is crucial for designing an effective workup procedure.
Q2: What are the physicochemical properties of the MSNT byproducts?
A2: The properties of the main byproducts are summarized in the table below.
| Byproduct | Molecular Formula | Molar Mass ( g/mol ) | Key Solubility Characteristics |
| Mesitylenesulfonic acid | C₉H₁₂O₃S | 200.25 | Soluble in water and polar organic solvents.[1][2][3] Its sodium salt is also highly water-soluble.[4] |
| 3-Nitro-1,2,4-triazole | C₂H₂N₄O₂ | 114.06 | Slightly soluble in water.[5] Soluble in organic solvents such as ethanol, methanol, and acetone.[6] |
Q3: What is a general approach for the workup of a reaction mixture containing MSNT byproducts?
A3: A typical workup involves an aqueous extraction to remove the water-soluble mesitylenesulfonic acid, followed by purification steps to remove the more organic-soluble 3-nitro-1,2,4-triazole and other impurities. The specific protocol will depend on the properties of the desired product.
Q4: Can MSNT or its byproducts interfere with downstream applications?
A4: Yes, residual MSNT or its byproducts can potentially interfere with subsequent reactions or biological assays. For instance, the acidic nature of mesitylenesulfonic acid could affect pH-sensitive reactions. Therefore, their thorough removal is essential for obtaining pure products.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions that use MSNT.
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing mesitylenesulfonic acid. | Insufficient aqueous washing. The byproduct is highly water-soluble. | Perform multiple washes with deionized water or a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid and facilitate its extraction into the aqueous layer. |
| Presence of 3-nitro-1,2,4-triazole in the final product. | This byproduct has some solubility in organic solvents. | - Increase the number of aqueous washes. - If the desired product is stable, consider a wash with a dilute basic solution to potentially increase the solubility of the slightly acidic triazole in the aqueous phase. - Employ column chromatography for purification. 3-nitro-1,2,4-triazole is a polar molecule and should separate from less polar products on silica gel. |
| Formation of an emulsion during aqueous extraction. | High concentrations of salts or amphiphilic molecules at the interface of the organic and aqueous layers. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.[7] - Allow the mixture to stand for a longer period. - If possible, filter the entire mixture through a pad of Celite. |
| Low yield of the desired product after workup. | - The product may have some water solubility and is being lost in the aqueous washes. - The product may be sensitive to the pH changes during the workup (e.g., acidic conditions from mesitylenesulfonic acid or basic conditions from a bicarbonate wash). | - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Before the main workup, test the stability of a small aliquot of the reaction mixture to acidic and basic conditions. If the product is unstable, use neutral water washes. |
| Crude product is an oil and difficult to purify. | The presence of byproducts may be preventing the crystallization of the desired compound. | Utilize column chromatography to separate the desired product from the residual byproducts and any unreacted starting materials. |
Experimental Protocols
General Aqueous Workup Protocol for Removal of MSNT Byproducts
This protocol provides a general procedure for the initial purification of a reaction mixture after using MSNT as a coupling agent.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is often beneficial to remove the solvent under reduced pressure.
2. Liquid-Liquid Extraction:
-
Dilute the reaction residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer). This will remove the bulk of the mesitylenesulfonic acid.
-
Saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer) to neutralize any remaining acidic byproduct. Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.
-
Deionized water (1 x volume of the organic layer).
-
Brine (1 x volume of the organic layer) to remove dissolved water from the organic layer.[7]
-
3. Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
4. Further Purification:
-
The crude product can be further purified by techniques such as column chromatography, crystallization, or distillation, depending on its properties.
Visualizations
Experimental Workflow for MSNT Reaction Workup
Caption: General workflow for the workup and purification of a reaction using MSNT.
Troubleshooting Logic for MSNT Workup
Caption: A logical decision tree for troubleshooting common issues in MSNT reaction workups.
References
- 1. chembk.com [chembk.com]
- 2. 2-Mesitylenesulfonic Acid Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Chemical Expert [sulfonic-acid.com]
- 3. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]
- 4. CAS 6148-75-0: Mesitylenesulfonic acid sodium salt hemihyd… [cymitquimica.com]
- 5. 3-Nitro-1,2,4-triazole | CAS#:24807-55-4 | Chemsrc [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in MSNT-Promoted Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in chemical synthesis, with a particular focus on addressing challenges posed by sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is MSNT and how does it activate carboxylic acids?
A1: MSNT, or 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, is a coupling reagent used to facilitate the formation of ester and amide bonds. It activates a carboxylic acid by reacting with it to form a highly reactive acyl-nitro-triazole intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to form the desired ester or amide. The reaction is typically promoted by a mild base, such as N-methylimidazole (MeIm).
Q2: Why am I observing low yields when coupling a sterically hindered alcohol or carboxylic acid?
A2: Steric hindrance is a common challenge in coupling reactions. Bulky groups on either the carboxylic acid or the nucleophile (alcohol or amine) can physically block the reactive centers from approaching each other. This slows down the reaction rate and can lead to lower yields. In MSNT-promoted reactions, steric bulk can impede the formation of the crucial acyl-nitro-triazole intermediate or hinder the subsequent nucleophilic attack.
Q3: What are common side reactions observed in MSNT-promoted couplings?
A3: Common side reactions can include the formation of byproducts from the decomposition of the MSNT reagent and, in some cases, racemization of chiral carboxylic acids. The use of strong bases like pyridine can lead to undesired side reactions[1]. It is crucial to use a mild base like N-methylimidazole to minimize these issues[1][2]. In peptide synthesis, MSNT with N-methylimidazole has been shown to prevent the formation of dipeptides and reduce racemization when attaching amino acids to solid supports[2].
Q4: How can I monitor the progress of my MSNT-promoted reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the desired product. In solid-phase synthesis, qualitative tests like the Kaiser test can be used to check for the presence of free amines, indicating an incomplete coupling reaction[3].
Troubleshooting Guides
Issue 1: Low or No Product Formation with Sterically Hindered Substrates
| Potential Cause | Troubleshooting Strategy | Rationale |
| Insufficient Activation | Increase the equivalents of MSNT and N-methylimidazole (e.g., 1.2-1.5 equivalents of each). | For sterically hindered substrates, a higher concentration of the activating agent can help drive the formation of the reactive intermediate. |
| Slow Reaction Rate | Increase the reaction temperature. Start with room temperature and gradually increase to 40-50°C if necessary. Prolong the reaction time, monitoring progress by TLC or HPLC. | Increased temperature provides more kinetic energy to overcome the activation barrier heightened by steric hindrance. |
| Poor Solubility | Choose an appropriate aprotic, non-basic solvent. Dichloromethane, chloroform, or THF are commonly used[1]. Ensure all reactants are fully dissolved before proceeding. | Proper solvation is crucial for the reacting molecules to encounter each other effectively. |
| Inappropriate Base | Ensure you are using a mild, non-nucleophilic base like N-methylimidazole. Avoid stronger bases like pyridine or DMAP which can cause side reactions[1]. | N-methylimidazole acts as an effective catalyst without competing as a nucleophile or promoting unwanted side reactions[1][2]. |
Issue 2: Formation of Impurities and Difficult Purification
| Potential Cause | Troubleshooting Strategy | Rationale |
| MSNT Byproducts | After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. The main byproduct from MSNT is mesitylenesulfonyl-hydroxide and 3-nitro-1,2,4-triazole. | These byproducts are often soluble in aqueous solutions and can be removed by extraction. |
| Unreacted Starting Materials | Use a slight excess of the less sterically hindered coupling partner to ensure the complete consumption of the more valuable or hindered substrate. | This can simplify purification by having to remove a less bulky and potentially more easily separable starting material. |
| Racemization of Chiral Centers | Perform the reaction at lower temperatures if possible. The MSNT/N-methylimidazole system is known to be mild and can help suppress racemization[2]. | Lower temperatures can reduce the rate of epimerization, which is often a competing side reaction. |
Experimental Protocols & Methodologies
General Protocol for MSNT-Promoted Esterification of a Sterically Hindered Alcohol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the sterically hindered alcohol (1.0-1.2 equivalents) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add N-methylimidazole (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Activation: In a separate flask, dissolve MSNT (1.1 equivalents) in the same anhydrous solvent and add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. For very hindered substrates, the reaction may require gentle heating (40-50°C) and extended reaction times (12-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Troubleshooting Logic
MSNT Activation and Esterification Pathway
Caption: Proposed mechanism for MSNT-promoted esterification.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low-yielding MSNT reactions.
References
Technical Support Center: Stability of MSNT in Different Solvent Systems
This technical support center provides guidance on the stability of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of MSNT solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing MSNT?
A1: MSNT should be stored as a solid in a cool, dry, and well-ventilated area, protected from light and moisture. For optimal long-term stability, storage at 4°C or below is recommended.
Q2: How stable is MSNT in common organic solvents?
Q3: What are the primary degradation pathways for MSNT?
A3: The primary degradation pathway for compounds containing a sulfonyl group is hydrolysis, which involves the cleavage of the sulfonyl-nitrogen bond.[1] This can be accelerated by the presence of water and acidic or basic conditions.[1] Given that MSNT contains a sulfonyl-triazole linkage, it is susceptible to this type of degradation. Additionally, as a nitroaromatic compound, MSNT may be susceptible to photolytic degradation upon exposure to light.[2][3][4]
Q4: Are there any known incompatible solvents for MSNT?
A4: While specific incompatibility data is limited, protic solvents, especially in the presence of acidic or basic impurities, could potentially accelerate the hydrolysis of the sulfonyl group. Caution should be exercised when using solvents that may contain water or acidic/basic impurities. It is always recommended to use anhydrous solvents when preparing MSNT solutions for sensitive applications.
Q5: How can I monitor the stability of my MSNT solution?
A5: The stability of an MSNT solution can be monitored over time by High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A decrease in the peak area of MSNT and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced reaction yield or incomplete reaction | Degradation of MSNT in the solvent. | Prepare fresh MSNT solutions before use. Store stock solutions at low temperatures (e.g., -20°C) and for a limited time. Use anhydrous solvents to minimize hydrolysis. |
| Appearance of unexpected side products in the reaction | Formation of MSNT degradation products that may participate in side reactions. | Confirm the purity of the MSNT solution by HPLC before use. If degradation is observed, purify the MSNT or use a fresh batch. |
| Discoloration of the MSNT solution | Potential degradation of the compound. | While a slight yellow color may be normal, significant color change could indicate degradation. Analyze the solution by HPLC to assess purity. |
| Inconsistent results between experiments | Variable stability of MSNT solutions prepared at different times or stored under different conditions. | Standardize the procedure for preparing and storing MSNT solutions. Prepare a single, larger batch of the solution for a series of experiments if possible, and store it appropriately. |
Quantitative Data Summary
As specific quantitative stability data for MSNT in different solvents over time is not available in the public domain, the following table provides a qualitative stability outlook based on the general properties of sulfonyl compounds and common organic solvents. This should be used as a general guideline, and it is highly recommended to perform your own stability studies for critical applications.
| Solvent System | Anticipated Stability | Key Considerations |
| Acetonitrile (ACN) | Good to Moderate | Generally a good solvent for many organic reagents. Ensure use of anhydrous grade as water can promote hydrolysis.[7] Some sources suggest that certain grades of acetonitrile can cause degradation of N-trihalomethylthio fungicides, which can be mitigated by the addition of a small amount of acetic acid.[7] |
| Dichloromethane (DCM) | Good | A common, relatively non-polar aprotic solvent. Should provide good stability for MSNT, especially if anhydrous. |
| N,N-Dimethylformamide (DMF) | Moderate to Poor | Can contain water and amine impurities which can accelerate degradation. Prone to degradation itself over time. Use of fresh, high-purity DMF is crucial. |
| Tetrahydrofuran (THF) | Moderate | Can form peroxides upon storage, which can affect the stability of dissolved reagents. Use of freshly distilled or inhibitor-free THF is recommended. |
Experimental Protocols
Protocol for Assessing the Stability of MSNT in a Solvent System via HPLC
This protocol outlines a general procedure for conducting a stability study of MSNT in a chosen solvent.
1. Materials:
- 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), high purity
- Solvent of interest (e.g., Acetonitrile, HPLC grade, anhydrous)
- Volumetric flasks
- HPLC vials
- HPLC system with UV detector
2. Preparation of MSNT Stock Solution:
- Accurately weigh a known amount of MSNT and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Ensure the MSNT is fully dissolved.
3. Stability Study Setup:
- Aliquot the stock solution into several HPLC vials.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
4. HPLC Analysis:
- Time Point 0 (Initial Analysis): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to determine the initial concentration and purity of MSNT.
- Subsequent Time Points: At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), retrieve a vial from each storage condition and analyze it by HPLC.
- HPLC Method:
- A reverse-phase C18 column is typically suitable.
- The mobile phase can be a gradient of acetonitrile and water, both with 0.1% formic acid or another suitable modifier.
- The flow rate should be optimized for good peak separation (e.g., 1 mL/min).
- Detection should be done at a wavelength where MSNT has strong absorbance (this can be determined by a UV scan).
5. Data Analysis:
- For each time point and condition, calculate the percentage of MSNT remaining relative to the initial concentration at Time Point 0.
- Monitor the appearance and increase of any new peaks, which would indicate degradation products.
- Plot the percentage of MSNT remaining versus time for each condition to visualize the stability profile.
Visualizations
Caption: Workflow for MSNT Stability Testing.
References
- 1. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatograph with mass spectrometry (HPLC MS) [mpi-bremen.de]
- 6. jasco-global.com [jasco-global.com]
- 7. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of MSNT with other coupling reagents like DCC and HBTU
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of three notable coupling reagents: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), N,N'-dicyclohexylcarbodiimide (DCC), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). We present a summary of their performance based on available data, detailed experimental protocols, and visual representations of their mechanisms to aid in your research and development endeavors.
Performance Comparison
The following table summarizes the key characteristics and performance metrics of MSNT, DCC, and HBTU in peptide synthesis. It is important to note that while DCC and HBTU are broadly used for general peptide bond formation, MSNT's application in this field is more specialized.
| Feature | MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) | DCC (N,N'-dicyclohexylcarbodiimide) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Primary Application | Primarily oligonucleotide synthesis; specialized use in peptide synthesis for attaching the first amino acid to hydroxyl-functionalized resins.[1][2] | General amide and ester bond formation, including solution-phase and solid-phase peptide synthesis.[3][4][5] | Widely used in both solid-phase and solution-phase peptide synthesis, especially for difficult couplings.[3][6][7] |
| Reaction Speed | Varies depending on application; generally effective for its specific uses. | Moderate, can be slow for hindered amino acids.[7] | Rapid, often leading to shorter coupling times.[7] |
| Yield | High yields reported for resin loading.[2] | Generally good, but can be affected by side reactions.[5] | High coupling yields, often superior for complex sequences.[6][7] |
| Racemization | Low racemization reported for resin loading when used with a suitable base like 1-methylimidazole.[2] | Prone to racemization, especially without additives like HOBt.[4][8] | Low racemization due to the formation of an HOBt active ester.[6][7] |
| Byproducts | Mesitylenesulfonate and 3-nitro-1,2,4-triazole derivatives. | Dicyclohexylurea (DCU), which is insoluble in many organic solvents and requires filtration for removal.[3][4][5] | Tetramethylurea and HOBt, which are generally soluble in common synthesis solvents and easily washed away.[6][7] |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[1] | Reagent is soluble, but the DCU byproduct has low solubility.[3][4] | Good solubility in a wide range of organic solvents used in peptide synthesis.[3] |
| Advantages | Effective for specific applications like resin loading with low racemization.[2] | Cost-effective.[5] | High efficiency, fast reaction rates, low racemization, and soluble byproducts.[3][6][7] |
| Disadvantages | Not commonly used for general peptide coupling in solution or solid-phase synthesis. Limited comparative data available. | Formation of insoluble DCU byproduct complicates purification.[3][4][5] Allergen and skin sensitizer. | Higher cost compared to DCC. Can cause guanidinylation of the N-terminal amine if used in excess.[4][8] |
Reaction Mechanisms and Experimental Workflows
The efficiency and outcome of a coupling reaction are dictated by the underlying chemical mechanism. Below are diagrams illustrating the activation pathways for each reagent and a general workflow for peptide synthesis.
Experimental Protocols
Below are representative experimental protocols for solution-phase peptide coupling using MSNT, DCC, and HBTU. These should be considered as general guidelines and may require optimization for specific substrates and reaction conditions.
MSNT Protocol for Resin Loading
This protocol is adapted for the specialized application of attaching the first amino acid to a hydroxymethyl resin.
-
Resin Preparation: Swell the hydroxymethyl resin (e.g., Wang resin) in dichloromethane (DCM) in a reaction vessel.
-
Amino Acid Solution: In a separate flask, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading) in dry DCM.
-
Activation: Add 1-methylimidazole (MeIm) (3.75 equivalents) to the amino acid solution, followed by MSNT (5 equivalents).
-
Coupling: Transfer the activated amino acid solution to the resin-containing vessel and allow the reaction to proceed with gentle agitation for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with DCM and then DMF to remove excess reagents and byproducts.
DCC Protocol for Solution-Phase Coupling
This is a general protocol for DCC-mediated amide bond formation in solution.[5]
-
Reactant Preparation: Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in DCM. If a free amine is used, no additional base is needed initially.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Coupling: Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
HBTU Protocol for Solution-Phase Coupling
This protocol outlines a typical procedure for HBTU-mediated peptide coupling.[6][7]
-
Reactant Preparation: Dissolve the N-protected amino acid (1 equivalent) in a suitable aprotic solvent such as DMF.
-
Activation: To this solution, add HBTU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir for a few minutes to allow for the formation of the HOBt active ester.
-
Coupling: Add the amino component (1 equivalent) to the activated mixture. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid, a mild base, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude peptide as necessary.
Conclusion
The choice between MSNT, DCC, and HBTU depends heavily on the specific requirements of the synthetic task.
-
MSNT is a highly effective reagent for its niche applications in peptide synthesis, particularly for the crucial first step of loading an amino acid onto a resin, where it offers high yields and low racemization.[2]
-
DCC remains a widely used, cost-effective option for general peptide coupling, especially in solution-phase synthesis where the insoluble DCU byproduct can be readily removed by filtration.[3][5] However, the potential for racemization necessitates the use of additives like HOBt.[4][8]
-
HBTU has emerged as a preferred reagent for both routine and challenging peptide syntheses due to its high efficiency, rapid reaction kinetics, low propensity for racemization, and the convenient solubility of its byproducts.[3][6][7]
For researchers prioritizing speed, yield, and purity, especially in the context of solid-phase peptide synthesis or the coupling of sterically hindered amino acids, HBTU is often the superior choice. For more routine solution-phase couplings where cost is a significant factor, DCC with an appropriate additive remains a viable option. MSNT should be considered for its specialized role in resin loading, where it has demonstrated excellent performance.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide: MSNT-Mediated Synthesis vs. Phosphoramidite Chemistry for Oligonucleotide Production
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity synthesis of oligonucleotides is paramount. This guide provides a detailed comparison of two key chemical approaches: the older phosphotriester method, utilizing activating agents like 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), and the current industry standard, phosphoramidite chemistry. We will delve into the performance advantages of each, supported by experimental data, detailed protocols, and visual workflows to aid in understanding the fundamental differences.
The synthesis of custom DNA and RNA sequences is a cornerstone of modern molecular biology and therapeutic development. While both MSNT-mediated and phosphoramidite chemistries aim to achieve the sequential coupling of nucleosides, their underlying mechanisms, efficiencies, and practical applications differ significantly. Phosphoramidite chemistry has largely superseded the phosphotriester approach due to its superior speed, efficiency, and amenability to automation.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of MSNT-mediated phosphotriester synthesis and phosphoramidite chemistry, highlighting the clear advantages of the latter in modern oligonucleotide production.
| Performance Metric | MSNT-Mediated Phosphotriester Chemistry | Phosphoramidite Chemistry |
| Average Coupling Efficiency | 95-97%[1][2] | >99%[3] |
| Coupling Reaction Time | 60 - 90+ minutes[1] | ~30 seconds for standard bases[4] |
| Overall Yield for a 20-mer Oligonucleotide (Theoretical) | ~40-60% | ~82% |
| Amenability to Automation | Limited, often performed manually | High, the basis of automated DNA synthesizers[5] |
| Key Side Reactions | Sulfonylation of the 5'-hydroxyl group[6] | Formation of n-1 shortmers (mitigated by capping)[5] |
| Reagent Stability | Phosphotriester intermediates are relatively stable | Phosphoramidite monomers are sensitive to moisture and oxidation[6] |
Experimental Protocols
Below are generalized experimental protocols for key stages of oligonucleotide synthesis using both MSNT-mediated phosphotriester and phosphoramidite chemistries. These are intended to provide a foundational understanding of the methodologies.
MSNT-Mediated Phosphotriester Synthesis (Manual, Solid-Phase)
This protocol outlines the manual synthesis of a short oligonucleotide on a solid support using MSNT as the condensing agent.
1. Support Preparation and Deprotection:
-
The initial 3'-terminal nucleoside is covalently attached to a solid support (e.g., controlled pore glass).
-
The 5'-dimethoxytrityl (DMT) protecting group is removed by treatment with a mild acid, such as 3% trichloroacetic acid in dichloromethane, to expose the 5'-hydroxyl group for the first coupling reaction.
2. Coupling Cycle:
-
Drying: The support is thoroughly dried by co-evaporation with anhydrous pyridine.
-
Coupling Reaction: A solution of the next protected nucleoside 3'-phosphate (as a phosphodiester component) and a significant molar excess of MSNT in anhydrous pyridine is added to the support. The reaction is allowed to proceed for 60-90 minutes at room temperature.
-
Washing: The support is washed extensively with pyridine and then dichloromethane to remove unreacted reagents and byproducts.
3. Capping (Optional but Recommended):
-
To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences, a capping step can be introduced. This typically involves treatment with acetic anhydride and 1-methylimidazole.
4. Repetition of the Cycle:
-
The deprotection and coupling steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
5. Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using a suitable reagent, such as concentrated ammonium hydroxide.
-
The phosphate and base-protecting groups are removed by heating in concentrated ammonium hydroxide.
-
The final product is purified, often using chromatographic techniques like DEAE-cellulose chromatography.[6]
Phosphoramidite Chemistry (Automated, Solid-Phase)
This protocol describes the highly efficient, four-step cycle employed in automated DNA synthesizers.
1. Deblocking (Detritylation):
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane.[4]
-
Procedure: The deblocking solution is passed through the synthesis column for approximately 60-180 seconds, followed by a thorough wash with anhydrous acetonitrile.[4]
2. Coupling:
-
Objective: To form a phosphite triester linkage between the incoming nucleoside and the growing oligonucleotide chain.
-
Reagents: A solution of the desired nucleoside phosphoramidite and an activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.[7]
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The coupling reaction is extremely rapid, typically taking about 30 seconds for standard DNA bases.[4]
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion sequences.
-
Reagents: Capping Reagent A (acetic anhydride in THF/pyridine) and Capping Reagent B (N-methylimidazole in THF).[4]
-
Procedure: The capping reagents are delivered to the column, and the reaction proceeds for 30-60 seconds.[4] This is followed by a wash with acetonitrile.
4. Oxidation:
-
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester to a more stable phosphate triester.
-
Reagent: A solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]
-
Procedure: The oxidizing solution is introduced into the column for 30-60 seconds, followed by an acetonitrile wash.[4] This completes one cycle of nucleotide addition. The entire four-step cycle is repeated for each subsequent monomer.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the core chemical workflows for both the MSNT-mediated phosphotriester and the phosphoramidite methods of oligonucleotide synthesis.
Caption: Workflow for MSNT-mediated phosphotriester oligonucleotide synthesis.
Caption: The four-step automated cycle of phosphoramidite chemistry.
References
- 1. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. atdbio.com [atdbio.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. The phosphotriester approach to oligonucleotide synthesis: preparation of oligo- and poly-thymidylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US6340749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis - Google Patents [patents.google.com]
A Comparative Guide to Modern Coupling Agents for Oligonucleotide Synthesis: Moving Beyond MSNT
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of coupling agent is paramount to achieving high yield and purity. While 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) was a staple in the era of phosphotriester chemistry, the field has largely transitioned to the more efficient phosphoramidite method. This guide provides an objective comparison of the modern coupling activators that have replaced MSNT, focusing on their performance, experimental protocols, and the underlying chemical pathways.
From Phosphotriester to Phosphoramidite: A Paradigm Shift
MSNT was instrumental in the phosphotriester approach to oligonucleotide synthesis. However, this method was often hampered by long reaction times and the challenge of removing protecting groups. The advent of phosphoramidite chemistry revolutionized the field, offering significantly faster coupling reactions and higher efficiencies. Today's state-of-the-art oligonucleotide synthesis relies on phosphoramidite monomers activated by a variety of coupling agents, each with its own set of advantages and disadvantages. This guide will focus on the most prominent alternatives in the current landscape: 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and Imidazolium/Benzimidazolium Triflates.
Performance Comparison of Modern Phosphoramidite Activators
The selection of an appropriate activator is critical and depends on factors such as the scale of the synthesis, the length of the oligonucleotide, and the steric hindrance of the phosphoramidite monomers (e.g., in RNA synthesis). The following tables summarize the key performance indicators of the most widely used activators.
Table 1: Properties of Common Phosphoramidite Activators
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole (Reference) | 4.8 | ~0.5 M | Historical standard, but explosive and has limited solubility. |
| 4,5-Dicyanoimidazole (DCI) | 5.2[1] | ~1.2 M[2] | Less acidic, highly nucleophilic, and very soluble. Reduces risk of side reactions.[2][3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[4] | ~0.75 M[4] | More acidic than 1H-Tetrazole, providing faster coupling. A good general-purpose activator.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08[5] | ~0.33 M[5] | Highly acidic and potent, offering very fast coupling, especially for sterically hindered monomers (e.g., RNA).[4] |
| Benzimidazolium Triflate | 4.5 | Good | Comparable in efficiency to tetrazole but can reduce side reactions.[6] |
Table 2: Performance Metrics of Phosphoramidite Activators
| Activator | Recommended Concentration | Typical Coupling Time (DNA) | Typical Coupling Time (RNA) | Reported Coupling Efficiency |
| 1H-Tetrazole (Reference) | 0.45 M | 30-60 seconds | 10-15 minutes[7] | >98% |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M[7] | 20-45 seconds[8] | 6-8 minutes[4] | >99% |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M[9] | 20-30 seconds | ~6 minutes[10] | >99% |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M[5] | < 20 seconds | ~3 minutes[7] | >99.5% |
| Benzimidazolium Triflate | 0.2 M | Comparable to 1H-Tetrazole[11] | Not widely reported | Comparable to 1H-Tetrazole[11] |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations during oligonucleotide synthesis, the following diagrams illustrate the activation and coupling steps for both the historical phosphotriester method using MSNT and the modern phosphoramidite method.
Caption: MSNT-mediated coupling in the phosphotriester method.
Caption: General mechanism of the phosphoramidite coupling reaction.
Experimental Protocols
The following protocols provide a general overview of solid-phase oligonucleotide synthesis using the phosphoramidite method. Specific parameters for each activator are highlighted. These protocols are intended for automated DNA synthesizers and may require optimization based on the specific instrument, synthesis scale, and oligonucleotide sequence.
General Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.
1. Deblocking (Detritylation)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent (e.g., Dichloromethane).[12]
-
Procedure:
-
The deblocking solution is passed through the synthesis column for 60-90 seconds.[12]
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
2. Coupling
-
Objective: To form a new phosphite triester linkage between the free 5'-hydroxyl group and the incoming phosphoramidite monomer.
-
Reagents:
-
Nucleoside phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).[9]
-
Activator solution in anhydrous acetonitrile.
-
-
Procedure:
-
The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column.
-
The reaction is allowed to proceed for a specific coupling time (see Table 2).
-
The column is washed with anhydrous acetonitrile to remove excess reagents.
-
Activator-Specific Coupling Conditions:
-
Using 4,5-Dicyanoimidazole (DCI):
-
Using 5-Ethylthio-1H-tetrazole (ETT):
-
Using 5-Benzylthio-1H-tetrazole (BTT):
-
Using Benzimidazolium Triflate:
3. Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).
-
Reagents:
-
Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran and pyridine or lutidine.
-
Capping Reagent B: N-Methylimidazole in tetrahydrofuran.[12]
-
-
Procedure:
-
The two capping reagents are mixed and delivered to the synthesis column.
-
The reaction proceeds for approximately 30-60 seconds.[9]
-
The column is washed with anhydrous acetonitrile.
-
4. Oxidation
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphate triester.
-
Reagent: A solution of iodine (typically 0.02 M) in a mixture of tetrahydrofuran, pyridine, and water.[12]
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The reaction proceeds for approximately 30 seconds.[12]
-
The column is washed with anhydrous acetonitrile.
-
Potential Side Reactions and Mitigation
While modern activators offer high efficiencies, they are not without potential side reactions.
-
Depurination: Highly acidic conditions during the deblocking step can lead to the cleavage of purine bases (adenine and guanine) from the sugar-phosphate backbone. This can be mitigated by using a milder deblocking acid like DCA instead of TCA, especially for longer oligonucleotides.[13]
-
Dimer Addition: Highly acidic activators like BTT and ETT can cause a small degree of premature detritylation of the phosphoramidite monomer in solution. This can lead to the coupling of a dimer, resulting in n+1 impurities. Using a less acidic activator like DCI is recommended for long sequences or large-scale synthesis to minimize this side reaction.[3]
-
Modification of Bases: In some cases, the activator itself or impurities can react with the nucleobases, leading to undesired modifications. Using high-purity reagents is crucial to minimize these side reactions.
Conclusion
The evolution from MSNT in phosphotriester chemistry to the array of activators available for the modern phosphoramidite method represents a significant leap in the efficiency and reliability of oligonucleotide synthesis. While there is no single "best" activator, a careful consideration of the specific requirements of the synthesis—be it the length of the oligo, the scale of production, or the use of modified bases—allows for the selection of an optimal reagent. DCI has emerged as a robust and versatile activator for a wide range of applications, particularly for long sequences, due to its high reactivity and lower acidity. For sterically demanding applications like RNA synthesis, the potency of BTT is often favored, albeit with careful control of reaction conditions to mitigate potential side reactions. By understanding the performance characteristics and experimental nuances of these modern coupling agents, researchers can continue to push the boundaries of synthetic biology and therapeutic oligonucleotide development.
References
- 1. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Benzimidazolium triflate-activated synthesis of (6-4) photoproduct-containing oligonucleotides and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
comparative yield analysis of different condensing agents
A Comprehensive Guide to Condensing Agents: A Comparative Yield Analysis for Researchers
In the realm of synthetic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the selection of an appropriate condensing agent is a critical decision that profoundly influences reaction yields, purity, and overall efficiency. This guide offers an objective comparison of commonly used condensing agents, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.
Quantitative Performance of Common Condensing Agents
The efficacy of a condensing agent is best evaluated through quantitative measures of yield and the degree of side reactions, such as racemization. The following table summarizes the performance of several widely used condensing agents in the synthesis of various dipeptides, providing a comparative overview of their effectiveness.
| Condensing Agent | Class | Typical Yield Range (%) | Key Advantages | Common Drawbacks |
| DCC (dicyclohexylcarbodiimide) | Carbodiimide | 75 - 98%[1] | High yields, cost-effective.[1] | Insoluble dicyclohexylurea (DCU) byproduct is difficult to remove; can cause racemization.[1] |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 70 - 95%[1] | Water-soluble byproducts allow for easy workup. | Can lead to racemization without additives; the O-acylisourea intermediate is unstable.[1] |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium Salt | 80 - 98%[1] | High coupling efficiency and low racemization.[1] | Slower reaction times compared to HATU.[1] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | 85 - 99%[1] | High coupling efficiency, fast reaction times, and low racemization.[1][2] | Higher cost; can react with unprotected N-termini if used in excess.[1] |
| BOP (Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) | Phosphonium Salt | High | High yields and low racemization.[3] | Produces highly carcinogenic hexamethylphosphoramide as a byproduct.[4] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High | Similar efficiency to BOP with less hazardous byproducts.[4] | Can result in impurities in the crude product.[5] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High | High coupling efficiency, comparable to HATU, with improved safety and solubility profiles.[2][6] | Can be less effective than HBTU/HCTU in some cases.[5] |
Detailed Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparative analysis of condensing agents. The following is a generalized procedure for the synthesis of a dipeptide in solution, which can be adapted to evaluate the performance of different coupling reagents under consistent conditions.
Materials:
-
N-protected amino acid (e.g., Cbz-L-Leucine)
-
C-protected amino acid methyl ester (e.g., L-Proline methyl ester hydrochloride)
-
Condensing agent (e.g., HBTU, DCC, etc.)
-
Base (e.g., N-methyl morpholine (NMM) or diisopropylethylamine (DIEA))
-
Solvent (e.g., methylene chloride or dimethylformamide (DMF))
-
10% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in the chosen solvent at 0°C.
-
Addition of Reagents: Add the C-protected amino acid methyl ester (1.0 equivalent), the selected condensing agent (1.3 equivalents), and the base (e.g., NMM, 1.0 equivalent).[3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature, stirring for an additional 2 hours.[3]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% hydrochloric acid, 5% sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Analyze the purified product by methods such as NMR and mass spectrometry to confirm its identity and purity.
-
Determine the yield of the dipeptide.
-
Assess the extent of racemization by chiral HPLC analysis.
-
Visualizing the Process and Pathways
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow for comparing condensing agents and a common reaction mechanism.
References
A Head-to-Head Comparison of MSNT and PyBOP in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Coupling Reagent Performance
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success. This guide provides a detailed, data-driven comparison of two prominent coupling reagents: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). While both facilitate the formation of amide bonds, their primary applications, reaction mechanisms, and performance characteristics exhibit notable differences. This comparison aims to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges.
PyBOP: The Robust Workhorse of SPPS
PyBOP is a widely adopted phosphonium salt-based coupling reagent in Fmoc-SPPS. It is celebrated for its high coupling efficiency, rapid reaction kinetics, and a favorable safety profile, notably avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with its predecessor, BOP.[1]
Performance Data
PyBOP has been extensively studied and demonstrates reliable performance across a range of peptide sequences, including those containing sterically hindered amino acids.
| Performance Metric | Observation | Supporting Data/Peptide Sequence |
| Coupling Efficiency | High, especially for standard and some sterically hindered amino acids.[2][3] | For sterically hindered Boc-DL-Phg-OH, yields of 90-98% have been reported.[2] |
| Crude Purity (%) | Generally good, but can be sequence and coupling time-dependent. | Synthesis of G-LHRH: 48.11% (2x1 min coupling), 70.27% (2x20 min coupling).[4] |
| Racemization | Low propensity for racemization, making it a suitable choice for maintaining stereochemical integrity.[5] | In a study on challenging glycosylated amino acids, PyBOP showed a 3.8% epimerization rate.[6] |
Reaction Mechanism
PyBOP activates the carboxylic acid of an N-protected amino acid through the formation of a reactive OBt (1-hydroxybenzotriazole) ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, resulting in the formation of a stable peptide bond. The reaction is typically carried out in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA).
MSNT: A Specialist for Esterification and Anchoring
MSNT is a sulfonyl-based reagent primarily recognized for its high efficiency as a condensing agent in oligonucleotide synthesis.[7][8] In the realm of peptide synthesis, its application is more specialized, most notably in the esterification reaction to anchor the first Fmoc-amino acid to a hydroxyl-functionalized solid support.[9] While less commonly used for routine peptide bond formation during chain elongation, it is reported to provide high yields and suppress racemization in its specific applications.[9]
Performance Data
Direct quantitative data for MSNT in head-to-head comparisons with PyBOP for general peptide coupling is limited in publicly available literature. Its performance is most documented in the context of attaching the initial amino acid to the resin.
| Performance Metric | Observation |
| Yield | High yields are reported for the anchoring of Fmoc-amino acids to hydroxyl-functionalized resins.[9] |
| Purity | High purity of the initial resin-bound amino acid is achievable. |
| Racemization | Known to prevent racemization during the esterification of the first amino acid.[9] |
Reaction Mechanism
In the presence of a nucleophilic catalyst such as 1-methylimidazole (MeIm), MSNT activates the carboxylic acid of the Fmoc-amino acid. This is proposed to form a highly reactive acyl-imidazolium intermediate. This intermediate then readily reacts with the hydroxyl group of the solid support resin to form an ester linkage.
Head-to-Head Comparison
| Feature | MSNT | PyBOP |
| Primary Application | Anchoring first amino acid to hydroxyl-resins; Oligonucleotide synthesis.[7][8][9] | General peptide bond formation in SPPS.[1] |
| Reagent Class | Sulfonyl-based | Phosphonium salt-based |
| Coupling Efficiency | High for resin loading.[9] Data for peptide coupling is scarce. | High for a wide range of amino acids.[2][3] |
| Racemization Control | Effective in preventing racemization during anchoring.[9] | Generally low racemization.[5] |
| Byproducts | Mesitylenesulfonic acid and 3-nitro-1,2,4-triazole. | Tris(pyrrolidino)phosphine oxide and HOBt. |
| Safety | Standard handling precautions for sulfonylating agents required. | Safer alternative to BOP, avoiding carcinogenic HMPA.[1] |
Experimental Protocols
Standard Protocol for PyBOP Coupling in Fmoc SPPS
-
Resin Preparation: The Fmoc-protected peptide-resin is deprotected using a 20% piperidine solution in DMF. The resin is then washed thoroughly with DMF.
-
Activation: In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) are dissolved in DMF. DIPEA (6-10 equivalents) is added to this solution.
-
Coupling: The activated amino acid solution is immediately added to the deprotected resin. The reaction mixture is agitated at room temperature for 30-120 minutes.
-
Washing: After the coupling is complete, the resin is drained and washed with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
Standard Protocol for MSNT-Mediated Anchoring of the First Amino Acid
-
Resin Preparation: The hydroxyl-functionalized resin (e.g., Wang resin) is swelled in a suitable solvent like DCM or DMF.
-
Reaction Mixture: The Fmoc-amino acid (2-4 equivalents) is dissolved in a minimal amount of DCM or DMF. MSNT (2-4 equivalents) and 1-methylimidazole (1.5-3.5 equivalents) are added to the solution.
-
Coupling: The reaction mixture is added to the swollen resin, and the suspension is agitated at room temperature for 1-2 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, a capping step is often performed using an acetylating agent like acetic anhydride in the presence of a base.
-
Washing: The resin is thoroughly washed with DCM, DMF, and methanol to remove all soluble reagents and byproducts.
Conclusion and Recommendations
The comparison reveals that PyBOP and MSNT serve distinct, though related, functions in the broader workflow of peptide synthesis.
PyBOP is a versatile and reliable coupling reagent for the stepwise elongation of the peptide chain. Its high efficiency, low racemization, and enhanced safety profile make it a go-to choice for a wide variety of peptide sequences, including those presenting moderate steric hindrance.
MSNT , on the other hand, excels in the specific, yet critical, step of anchoring the first amino acid to hydroxyl-bearing resins. Its ability to achieve high yields and prevent racemization in this esterification reaction is a significant advantage. While its use as a general peptide coupling reagent is not well-documented, its effectiveness in its niche application is clear.
For researchers, the optimal choice depends on the synthetic step:
-
For routine peptide chain elongation , PyBOP is the well-established and data-supported choice.
-
For anchoring the C-terminal amino acid to a hydroxyl resin , MSNT presents a highly effective and racemization-suppressing option.
Ultimately, a well-equipped peptide synthesis laboratory may benefit from having both reagents at its disposal, leveraging the specialized strengths of each to optimize the different stages of solid-phase peptide synthesis.
References
A Head-to-Head Battle of Biophysical Tools: A Cost-Benefit Analysis of Microscale Thermophoresis (MST) in Research
For researchers, scientists, and drug development professionals, the choice of analytical technique is a critical decision that impacts experimental timelines, budgets, and the quality of data. This guide provides a comprehensive cost-benefit analysis of Microscale Thermophoresis (MST), a powerful technology from NanoTemper Technologies, in comparison to established methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI). We delve into a detailed breakdown of costs, experimental protocols, and performance to empower you with the information needed to make an informed decision for your research.
Microscale Thermophoresis (MST) has emerged as a robust method for quantifying biomolecular interactions. It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.[1][2][3] This in-solution, immobilization-free technique offers several advantages, particularly in terms of low sample consumption and rapid assay development.[3][4] However, a thorough evaluation requires a direct comparison with other widely used technologies.
Quantitative Data Summary: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative aspects of MST, SPR, ITC, and BLI.
Table 1: Instrument and Consumable Cost Comparison
| Feature | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Instrument Cost (New) | Inquire with NanoTemper Technologies | $100,000 - $500,000+ | $60,000 - $200,000+ | Inquire with Sartorius |
| Instrument Cost (Used) | ~$1,700 - $30,000 | $10,000 - $85,000+ | ~$20,000 - $30,000 | ~$10,000 - $16,000 |
| Consumables | Capillaries, Labeling Kits (optional) | Sensor Chips, Buffers, Regeneration Solutions | Sample cells (reusable) | Biosensors, 96-well plates |
| Cost per Data Point (Consumables) | ~$0.60 - $2.25 per capillary[5] | Varies significantly based on chip type and regeneration | Minimal consumable cost[6][7] | ~$8 - $10 per biosensor[5] |
Table 2: Experimental Parameters and Sample Consumption
| Feature | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Sample Volume | < 4 μL per data point[8] | 10 - 50 μL + handling excess per injection[9] | ~300 µL for cell, ~100-120 µL for syringe[6] | 40 - 80 µL (384-well) or 180-220 µL (96-well)[10] |
| Sample Purity | Tolerant to complex mixtures (e.g., lysates) | High purity generally required | High purity required | Can tolerate crude samples |
| Labeling Requirement | Labeled (fluorescent) or label-free (tryptophan fluorescence) | Label-free | Label-free | Label-free |
| Throughput | High (up to 96 samples manually) | Moderate to High (automated systems available) | Low | High (up to 16 channels simultaneously)[10] |
| Time to Result (per interaction) | Minutes | Hours | Hours | Minutes to Hours |
Key Experimental Methodologies
A clear understanding of the experimental workflow is crucial for evaluating the practicality of each technique. Below are detailed protocols for key experiments.
Microscale Thermophoresis (MST) Protocol for Protein-Ligand Interaction
This protocol outlines the general steps for measuring the binding affinity between a fluorescently labeled protein and a small molecule ligand.
1. Sample Preparation:
- Prepare a stock solution of the fluorescently labeled protein in a suitable buffer (e.g., PBS with 0.05% Tween-20). The final concentration of the labeled protein in the assay should be in the low nanomolar range.
- Prepare a series of dilutions of the unlabeled ligand in the same buffer. A 16-point serial dilution is common.
2. Capillary Loading:
- Mix the labeled protein with each ligand dilution in a 1:1 ratio. The final volume for each sample is typically 20 µL.
- Load approximately 4-10 µL of each sample into a standard or premium MST capillary.
3. MST Measurement:
- Place the capillaries into the MST instrument (e.g., NanoTemper Monolith).
- The instrument applies a precise temperature gradient using an infrared laser and monitors the movement of the fluorescent molecules.
- Data is collected as a change in fluorescence, which is plotted against the ligand concentration.
4. Data Analysis:
- The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
This protocol describes a typical workflow for determining the association and dissociation rates of a protein-protein interaction.
1. Sensor Chip Preparation:
- Select an appropriate sensor chip (e.g., CM5 for amine coupling).
- Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
2. Ligand Immobilization:
- Inject the ligand protein over the activated sensor surface to achieve the desired immobilization level (measured in Resonance Units, RU).
- Deactivate any remaining active esters on the surface with an injection of ethanolamine.
3. Analyte Interaction:
- Inject a series of concentrations of the analyte protein over the ligand-immobilized surface. The association of the analyte to the ligand is monitored in real-time.
- After the association phase, switch to a buffer-only flow to monitor the dissociation of the analyte from the ligand.
4. Surface Regeneration:
- Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte from the ligand, preparing the surface for the next injection.
5. Data Analysis:
- The sensorgram data (RU vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization
This protocol outlines the steps to measure the thermodynamic parameters of a biomolecular interaction.
1. Sample Preparation:
- Prepare the macromolecule (in the sample cell) and the ligand (in the syringe) in identical, degassed buffers to minimize heats of dilution.
- Accurately determine the concentrations of both the macromolecule and the ligand.
2. Instrument Setup:
- Thoroughly clean the sample cell and the injection syringe.
- Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
3. Titration:
- Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.
- The instrument measures the heat change associated with each injection.
4. Data Analysis:
- The heat released or absorbed per injection is plotted against the molar ratio of the ligand to the macromolecule.
- The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Biolayer Interferometry (BLI) Protocol for High-Throughput Screening
This protocol describes a typical workflow for screening a library of small molecules for binding to a target protein.
1. Biosensor Hydration and Loading:
- Hydrate the biosensors (e.g., streptavidin-coated for biotinylated proteins) in the assay buffer.
- Immobilize the biotinylated target protein onto the surface of the biosensors.
2. Baseline Establishment:
- Dip the biosensors into wells containing only the assay buffer to establish a stable baseline.
3. Association and Dissociation:
- Move the biosensors into wells containing different small molecules from the library to monitor association.
- After a set association time, move the biosensors back to buffer-only wells to monitor dissociation.
4. Data Analysis:
- The binding response (in nanometers) is measured in real-time.
- Hits are identified based on the binding signal and dissociation kinetics. The data can be used for ranking compounds and determining binding affinities.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further illustrate the application of these technologies, we provide diagrams for a critical signaling pathway and a common drug discovery workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between MST, SPR, ITC, and BLI ultimately depends on the specific research question, available budget, and desired throughput.
-
Microscale Thermophoresis (MST) stands out for its low sample consumption, speed, and ability to perform measurements in complex biological matrices. This makes it an excellent choice for initial screening campaigns, fragment-based screening, and for working with precious or difficult-to-purify samples. While the need for a fluorescent label in some instances can be a consideration, the availability of label-free options and efficient labeling kits mitigates this.
-
Surface Plasmon Resonance (SPR) remains the gold standard for detailed kinetic analysis, providing high-quality on- and off-rate data. However, it typically requires higher sample purity and can have higher consumable costs associated with sensor chips.
-
Isothermal Titration Calorimetry (ITC) is unparalleled in its ability to provide a complete thermodynamic profile of an interaction in a single experiment. Its primary drawbacks are its lower throughput and higher sample consumption compared to other techniques.
-
Biolayer Interferometry (BLI) offers a high-throughput, label-free solution that is well-suited for screening and kinetic characterization. It is particularly advantageous for its ease of use and ability to handle crude samples.
References
- 1. xantec.com [xantec.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Isothermal Calorimeter (ITC) | Biophysical Resource [medicine.yale.edu]
- 6. How Much Does an SPR System Cost? [excedr.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. shop.sartorius.com [shop.sartorius.com]
- 9. [PDF] Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI | Semantic Scholar [semanticscholar.org]
- 10. americanlaboratorytrading.com [americanlaboratorytrading.com]
Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Coupling Reagents, Featuring MSNT
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the assembly of "difficult sequences" presents a significant challenge. These sequences, often characterized by sterically hindered amino acids, hydrophobic residues prone to aggregation, or specific motifs susceptible to side reactions, demand a careful selection of synthetic strategies and reagents to ensure high yield and purity. This guide provides an objective comparison of coupling reagents for the synthesis of challenging peptides, with a special focus on the role of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) and a broader comparison of commonly employed reagents for peptide chain elongation.
The Specialized Role of MSNT: A Superior Choice for Resin Loading
While many coupling reagents are designed for peptide chain elongation, MSNT has carved out a niche as a highly effective reagent for the initial anchoring of Fmoc-amino acids to hydroxyl-functionalized resins (e.g., Wang or HMPA resins). This initial step is critical, as errors at this stage, such as dipeptide formation or racemization of the C-terminal amino acid, can compromise the entire synthesis.
MSNT, in the presence of a nucleophilic catalyst like 1-methylimidazole (MeIm), facilitates the esterification of the first amino acid to the resin. This method is particularly advantageous in difficult circumstances, such as when attaching amino acids that are prone to racemization.[1][2] The procedure is known to afford high yields while minimizing common side reactions.[1]
Logical Relationship for MSNT Application
Caption: Logical flow for selecting MSNT in peptide synthesis.
Performance in Peptide Chain Elongation: A Head-to-Head Comparison of Leading Coupling Reagents
While MSNT excels at resin loading, the synthesis of difficult sequences during chain elongation typically relies on other classes of coupling reagents. Aminium/uronium salts are the most prominent, with HATU, HBTU, and COMU being widely used due to their high reactivity and efficiency.[3] The choice among these reagents can significantly impact the final purity and yield of the target peptide, especially when dealing with aggregation-prone sequences or sterically hindered amino acid couplings.[4][5]
A standard benchmark for evaluating the performance of coupling reagents is the synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH), a sequence notorious for its difficulty due to its tendency to aggregate.[5]
Comparative Performance Data
The following table summarizes the typical performance of HATU, HBTU, and COMU in the synthesis of difficult peptides, including the benchmark ACP(65-74) sequence.
| Coupling Reagent | Additive | Relative Reactivity | Crude Purity (ACP 65-74) | Key Advantages | Potential Disadvantages |
| HATU | HOAt | Very High | Higher Purity | Excellent for hindered couplings, fast reaction kinetics, low racemization.[4][5] | Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[4] |
| HBTU | HOBt | Medium-High | Lower Purity | Cost-effective, widely used standard reagent. | Less effective for severe steric hindrance, slower than HATU, higher risk of epimerization.[5] |
| COMU | OxymaPure | High | Comparable to HATU | High reactivity, safer (non-explosive additive), good solubility, requires only 1 equivalent of base.[6][7] | Can also cause guanidinylation.[6] |
Experimental Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocols
To ensure an objective comparison, standardized experimental protocols for resin loading with MSNT and for a single coupling cycle with HATU, HBTU, and COMU are provided below.
Protocol 1: Resin Loading with MSNT/MeIm
This protocol is adapted for attaching the first Fmoc-amino acid to a hydroxymethyl resin.
Materials:
-
Hydroxymethyl resin (e.g., Wang resin)
-
Fmoc-amino acid (5 equivalents relative to resin loading)
-
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) (5 equivalents)
-
1-Methylimidazole (MeIm) (3.75 equivalents)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
In a separate dry flask, dissolve the Fmoc-amino acid and MSNT in anhydrous DCM.
-
Add MeIm to the solution and stir until all solids have dissolved.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin extensively with DCM and then DMF to remove excess reagents and byproducts.
-
A small sample of the resin can be taken to determine the loading efficiency, typically via UV-Vis spectrophotometry of the Fmoc-piperidine adduct after deprotection.[8]
Protocol 2: General Coupling Cycle with HATU, HBTU, or COMU
This protocol outlines a single amino acid coupling step during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (4 equivalents)
-
Coupling Reagent (HATU, HBTU, or COMU) (3.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIEA) (8 equivalents for HATU/HBTU, 2 equivalents for COMU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in DMF.
-
Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid and the chosen coupling reagent in DMF. Add the appropriate amount of DIEA and allow the mixture to pre-activate for a few minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes. Reaction times may be extended for known difficult couplings.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Conclusion and Recommendations
The selection of a coupling reagent is a critical decision in the synthesis of difficult peptide sequences. For the crucial first step of anchoring an amino acid to a hydroxyl resin, MSNT stands out as a superior reagent, offering high yields and excellent suppression of racemization, particularly for sensitive amino acids.[1]
For the subsequent elongation of the peptide chain, especially when encountering difficult sequences, high-reactivity uronium reagents are indispensable. HATU has long been the gold standard for overcoming steric hindrance and aggregation due to its rapid kinetics.[4][5] More recently, COMU has emerged as a compelling alternative, offering comparable efficiency to HATU but with significant advantages in safety and handling due to its non-explosive OxymaPure additive.[3][6] While HBTU remains a cost-effective option for routine synthesis, its performance may be suboptimal for the most challenging sequences.
Ultimately, the optimal choice of coupling reagent will depend on the specific challenges presented by the peptide sequence, budgetary constraints, and safety considerations. For difficult sequences, a combination of strategies, including the use of MSNT for loading and a high-performance reagent like HATU or COMU for chain elongation, will provide the best foundation for a successful synthesis.
References
A Researcher's Guide to Modern Amide Coupling Reagents: A Comparative Review Featuring MSNT and Its Analogs
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that significantly influences reaction yield, purity, and the preservation of stereochemical integrity. This guide offers a comparative analysis of contemporary coupling reagents, supported by performance data and detailed protocols, with a special focus on the role of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) and its analogs.
The Landscape of Modern Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically challenging process. Modern coupling reagents overcome this hurdle by converting the carboxylic acid into a more reactive species, thereby facilitating nucleophilic attack by the amine. These reagents can be broadly categorized into several classes, each with its own set of advantages and disadvantages. The most prominent classes include uronium/aminium salts, phosphonium salts, and carbodiimides, often used in conjunction with additives.[1]
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly efficient and widely used due to their rapid reaction times and high yields.[1][] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
Phosphonium Salts: PyBOP and its analogs are known for their ability to suppress racemization, a critical consideration when coupling chiral amino acids.[3] These reagents are generally more stable in the presence of a base compared to their uronium counterparts.[4]
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and foundational coupling reagents.[3] However, their use is often associated with the formation of insoluble urea byproducts and a higher risk of racemization, which can be mitigated by the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4]
Performance Comparison of Common Coupling Reagents
The selection of an optimal coupling reagent is often a trade-off between reaction efficiency, cost, and the minimization of side reactions, most notably racemization. The following table summarizes the performance of several widely used coupling reagents in the synthesis of the peptide GHRP-6, based on crude peptide purity.
| Coupling Reagent | Base | Crude Peptide Purity (%) | Reference |
| HATU | DIEA | 95 | [1] |
| HBTU | DIEA | 92 | [1] |
| COMU | DIEA | 96 | [1] |
| PyBOP | DIEA | 90 | [1] |
| DIC/Oxyma | NMM | 94 | [1] |
| DIC/HOBt | NMM | 93 | [1] |
Data collated from multiple studies to provide a representative overview. Results are dependent on the specific peptide sequence and reaction conditions.
The Specialized Role of MSNT and Its Analogs
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a highly efficient condensing agent, though it is most prominently recognized for its application in oligonucleotide synthesis, where it facilitates the formation of phosphodiester bonds.[5] In the realm of peptide chemistry, its role is more specialized.
While not typically favored for direct peptide bond formation in solution or solid-phase synthesis in the same vein as HATU or HBTU, MSNT has demonstrated utility in specific applications.[5] Its underlying principle of activating functional groups for bond formation is applicable to peptide synthesis. One notable application is the esterification of a carboxylic acid for anchoring the first Fmoc-amino acid to a hydroxyl-functionalized solid support.[5] This process is crucial for initiating solid-phase peptide synthesis, and MSNT, in the presence of a nucleophilic catalyst like 1-methylimidazole, can achieve high yields while preventing the formation of dipeptides and minimizing racemization.[5]
Analogs of MSNT, and more broadly sulfonyl-triazole based reagents, are an area of ongoing research. The reactivity of these compounds is influenced by the substituents on both the sulfonyl and triazole moieties. However, comprehensive comparative data on the performance of MSNT and its direct analogs against mainstream peptide coupling reagents for routine amide bond formation is not extensively available in the literature, underscoring its specialized, rather than general-purpose, role in this context.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a typical cycle for adding a single amino acid to a growing peptide chain on a Rink Amide resin.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the resin loading) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and DCM, and then dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
Protocol for Anchoring an Fmoc-Amino Acid to a Hydroxyl Resin using MSNT
This protocol is for the esterification of the first amino acid to a hydroxyl-functionalized resin (e.g., Wang resin).
Materials and Reagents:
-
Fmoc-protected amino acid
-
Hydroxyl-functionalized resin (e.g., Wang resin)
-
MSNT
-
1-methylimidazole (MeIm)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Esterification:
-
In a reaction vessel, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and MSNT (3-4 equivalents) in DCM.
-
Add the swelled resin to this solution.
-
Add 1-methylimidazole (2.5-3.5 equivalents) to the mixture.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DCM, DMF, and then again with DCM.
-
Capping (Optional): To block any unreacted hydroxyl groups, the resin can be treated with an acetylating agent like acetic anhydride and a base.
-
Drying: Dry the resin under vacuum. The resin is now loaded with the first amino acid and ready for SPPS.
Visualizing the Chemistry
To better understand the processes involved in amide bond formation, the following diagrams illustrate key mechanisms and workflows.
Caption: General mechanism of amide bond formation using a coupling reagent.
Caption: Activation of a carboxylic acid with the uronium salt HATU.
Caption: Experimental workflow for a standard solid-phase peptide synthesis (SPPS) cycle.
References
Safety Operating Guide
A Guide to the Safe Disposal of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), a common reagent in organic synthesis. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle MSNT with appropriate safety measures. This compound is moisture-sensitive and can be irritating to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Personal Protective Equipment (PPE) for MSNT Disposal |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of MSNT must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Collection
-
Container: Use a designated, properly labeled, and sealed container for collecting MSNT waste. The container should be kept tightly closed in a dry and well-ventilated area.[1]
-
Segregation: Do not mix MSNT waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong acids.[1][2]
-
Spill Management: In the event of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[1][2] Avoid creating dust.[1]
Step 2: Waste Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] To maintain product quality, storage in a freezer is recommended.[1]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name, "this compound," and any applicable hazard warnings.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
-
Environmental Precautions: Do not allow the product to be released into the environment or enter drains.[1]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the MSNT disposal workflow.
Caption: Workflow for the proper disposal of MSNT.
Hazard and Reactivity Data
Understanding the chemical properties of MSNT is crucial for its safe handling and disposal.
| Hazard and Reactivity Information | |
| Appearance | Dark yellow powder solid.[3] |
| Stability | Moisture sensitive.[1] |
| Incompatible Materials | Oxidizing agents, strong acids.[1][2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides.[1] |
| Reactivity Hazard | None known, based on available information.[1] |
References
Personal protective equipment for handling 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
Synonyms: (2,4,6-Trimethylphenyl) (3-nitro-1,2,4-triazol-1-yl) sulfone; MSNT[1]
-
CAS Number: 74257-00-4[1]
Hazard Identification and Personal Protective Equipment (PPE)
While this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, following good industrial hygiene and safety practices.[1] It may cause skin, eye, and respiratory irritation.[2]
Mandatory Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Not required under normal use | If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Operational Plan: Handling and Storage
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid dust formation.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1][3]
-
For optimal product quality, store in a freezer.[1]
-
Incompatible with oxidizing agents.[1] The compound is also moisture-sensitive.[1]
Accidental Release and First Aid Measures
Accidental Release:
-
Sweep up and shovel into suitable containers for disposal.[3]
-
Avoid generating dust.
-
Ensure adequate ventilation.
First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]
-
Ingestion: If symptoms persist, call a physician.[1]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][3] Do not empty into drains.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
